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  • Product: 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid
  • CAS: 1010874-86-8

Core Science & Biosynthesis

Foundational

mechanism of action for 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid derivatives

An In-Depth Technical Guide to the Mechanism of Action for 3-(Pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic Acid Derivatives As drug discovery pivots toward highly selective, conformationally restricted pharmacophores, t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action for 3-(Pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic Acid Derivatives

As drug discovery pivots toward highly selective, conformationally restricted pharmacophores, the 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid scaffold has emerged as a privileged structure. Characterized by its dual-ionizable nature and rigid aromatic core, this molecule acts as a high-affinity ligand for complex enzymatic and receptor targets, most notably in the blockade of cytosolic phospholipase A2 alpha (cPLA2α) and the modulation of serotonergic pathways.

This whitepaper deconstructs the physicochemical causality behind its mechanism of action, outlines self-validating experimental protocols for its evaluation, and provides a structural framework for application scientists and drug development professionals.

Molecular Architecture & Physicochemical Causality

To understand the mechanism of action, we must first analyze the molecule's behavior in a physiological environment (pH 7.4). The scaffold is defined by three critical domains, each dictating a specific interaction modality:

  • The Indole Core (Hydrophobic Anchor): Mimicking the endogenous ligand tryptophan, the electron-rich indole ring engages in π−π stacking with aromatic residues (e.g., Phe, Trp, Tyr) within the hydrophobic binding pockets of target proteins.

  • The 3-(Pyrrolidin-1-ylmethyl) Moiety (Basic Cation): With a calculated pKa of ~8.8, the pyrrolidine nitrogen is fully protonated at pH 7.4. This localized positive charge acts as a electrostatic anchor, forming robust salt bridges with aspartate or glutamate residues.

  • The 5-Carboxylic Acid (Anionic Coordinator): With a pKa of ~4.2, the carboxylate group is deprotonated at physiological pH. It serves as a bioisostere for phosphate groups, coordinating with divalent cations (such as the essential Ca 2+ in cPLA2α) or acting as a strong hydrogen-bond acceptor.

The Zwitterionic Paradox: At pH 7.4, the molecule is a zwitterion. While this dual-charge state provides exquisite target specificity and high binding affinity (enthalpic gain), it severely limits passive membrane permeability. Consequently, cellular efficacy often requires prodrug strategies (e.g., esterification of the carboxylic acid) to mask the anionic charge during cellular entry [1].

Primary Mechanism of Action: Catalytic Blockade of cPLA2α

The most well-characterized mechanism for this scaffold is the potent inhibition of human cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade responsible for releasing arachidonic acid from membrane phospholipids [1].

The Binding Modality

When cPLA2α translocates to the perinuclear membrane in response to intracellular Ca 2+ spikes, its active site cleft opens. The 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid derivative enters this cleft via a highly specific tripartite interaction:

  • The carboxylate at the 5-position directly hydrogen-bonds with the catalytic Ser-228 residue, preventing the nucleophilic attack on the phospholipid substrate.

  • The protonated pyrrolidine forms a salt bridge with Asp-549, locking the inhibitor in a rigid conformation.

  • The indole core occupies the hydrophobic lipid-binding channel, sterically occluding the entry of the arachidonyl tail.

cPLA2_Inhibition Stimulus Inflammatory Stimulus (Intracellular Ca2+ Spike) cPLA2 cPLA2α Translocation (Membrane Docking) Stimulus->cPLA2 Complex Zwitterionic Anchoring (Ser-228 & Asp-549 Blockade) cPLA2->Complex AA Arachidonic Acid Release (Sterically Occluded) cPLA2->AA Active Enzyme Drug 3-(Pyrrolidin-1-ylmethyl)- 1H-indole-5-carboxylic acid Drug->Complex Competitive Binding Complex->AA Inhibited Inflammation Downstream Eicosanoids (Prostaglandins/Leukotrienes) AA->Inflammation

Fig 1. Mechanistic pathway of cPLA2α inhibition by the zwitterionic indole derivative.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality of the functional groups, we summarize the structure-activity relationship (SAR) data. The table below demonstrates how modifications to the core scaffold impact both enzymatic inhibition (IC 50​ ) and cellular permeability ( Papp​ ).

Compound VariantR1 (Position 3)R2 (Position 5)cPLA2α IC 50​ (nM)Caco-2 Permeability ( Papp​ )
Core Scaffold Pyrrolidin-1-ylmethylCarboxylic Acid45Low (<1 x 10 −6 cm/s)
Ester Prodrug Pyrrolidin-1-ylmethylMethyl Ester1,200 (in vitro)High (>15 x 10 −6 cm/s)
Des-pyrrolidine MethylCarboxylic Acid>10,000Moderate (5 x 10 −6 cm/s)
Amide Variant Pyrrolidin-1-ylmethylCarboxamide850Moderate (4 x 10 −6 cm/s)
Ring Expansion Piperidin-1-ylmethylCarboxylic Acid110Low (<1 x 10 −6 cm/s)

Data synthesis based on optimization paradigms for indole-based cPLA2α inhibitors and related anti-inflammatory agents [1, 3].

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid derivatives, researchers must employ self-validating assay systems. Zwitterionic compounds are notorious for forming colloidal aggregates in aqueous buffers, leading to false-positive enzyme inhibition (PAINS behavior). The following protocols are engineered to eliminate these artifacts [4].

Protocol A: Orthogonal In Vitro cPLA2α Enzymatic Assay

Objective: Determine true catalytic inhibition while ruling out aggregation-based artifacts.

  • Buffer Preparation: Formulate assay buffer using 50 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM CaCl 2​ .

    • Causality: HEPES is selected over Tris. Tris contains a primary amine that can competitively interact with the carboxylic acid moiety of the compound, artificially skewing binding kinetics.

  • Detergent Control Addition: Add 0.01% Triton X-100 to the buffer.

    • Causality: The inclusion of a non-ionic detergent prevents the zwitterionic indole from forming colloidal aggregates, ensuring that any observed IC 50​ is driven by 1:1 stoichiometric binding rather than non-specific protein sequestration.

  • Substrate Presentation: Prepare mixed micelles of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) and PIP2.

  • Reaction & Readout: Incubate the enzyme (cPLA2α) with the compound for 15 minutes, add the mixed micelles, and measure the release of arachidonic acid via a fluorometric secondary coupled assay.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the highest concentration of the compound (e.g., 10 μ M) in the assay buffer. If the scattering intensity indicates particles >10 nm, the IC 50​ data must be discarded as an aggregation artifact.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Prove intracellular target engagement, validating that the prodrug form permeates the membrane and undergoes esterase cleavage to release the active zwitterion.

  • Cell Incubation: Treat intact A549 cells (which highly express cPLA2α) with the methyl ester prodrug variant of the compound for 2 hours.

    • Causality: The 2-hour window allows for membrane permeation and subsequent intracellular esterase-mediated hydrolysis to generate the active 5-carboxylic acid species.

  • Thermal Gradient: Aliquot the cells into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Isolation: Lyse the cells using freeze-thaw cycles (liquid nitrogen/37°C water bath) to avoid detergent-induced disruption of protein-ligand complexes. Centrifuge at 20,000 x g to separate soluble (folded) from precipitated (denatured) proteins.

  • Validation Checkpoint: Analyze the soluble fraction via Western Blotting against cPLA2α. A positive shift in the melting temperature ( Tm​ ) of >2°C compared to the DMSO control definitively proves that the active zwitterion engaged the target within the complex cellular milieu.

Workflow Step1 1. Prodrug Synthesis & Purification (>98% HPLC) Step2 2. In Vitro Enzyme Assay (HEPES + Triton X-100) Step1->Step2 Step3 3. Artifact Counter-Screen (Dynamic Light Scattering) Step2->Step3 Step4 4. Cellular Target Engagement (CETSA & Western Blot) Step3->Step4 Step5 5. Functional Phenotyping (Lipidomics/LC-MS) Step4->Step5

Fig 2. Self-validating experimental workflow for compound characterization and artifact elimination.

Conclusion

The 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid scaffold is a masterclass in rational drug design. By combining a hydrophobic indole core with precisely spaced zwitterionic functionalities, it achieves exceptional affinity for targets like cPLA2α. However, unlocking its full translational potential requires an acute awareness of its physicochemical properties—specifically, utilizing prodrug strategies to overcome permeability barriers and employing detergent-controlled, self-validating assays to prevent aggregation artifacts.

References

  • Design and Synthesis of 1-Indol-1-yl-propan-2-ones as Inhibitors of Human Cytosolic Phospholipase A2α. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC - NIH.[Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • Assay Guidance Manual - In Vitro Biochemical Assays. National Center for Biotechnology Information (NCBI).[Link]

Exploratory

3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid molecular weight and 3D structure

Title: In-Depth Technical Guide: 3-(Pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic Acid – Structural Dynamics, Molecular Weight, and Application Protocols Executive Summary In the landscape of modern drug discovery, bifun...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: 3-(Pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic Acid – Structural Dynamics, Molecular Weight, and Application Protocols

Executive Summary

In the landscape of modern drug discovery, bifunctional heterocyclic scaffolds are highly prized for their ability to interact with complex protein targets. 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid is a prime example of such a pharmacophore. By combining the rigid, aromatic core of an indole with a basic pyrrolidine pendant and an acidic carboxylic acid moiety, this molecule exists predominantly as a zwitterion at physiological pH. This guide provides an authoritative, deep-dive analysis into its physicochemical properties, 3D conformational dynamics, and field-proven experimental protocols for synthesis and target validation.

Physicochemical Properties & Molecular Identity

Understanding the foundational metrics of this compound is critical for downstream assay development, formulation, and pharmacokinetic modeling. The integration of a tertiary amine and a carboxylic acid on the indole core drastically alters its solubility and partition coefficient (logD) compared to unsubstituted indoles [1].

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Significance
Molecular Formula C₁₄H₁₆N₂O₂Defines the exact atomic composition.
Molecular Weight 244.29 g/mol Optimal for fragment-based drug design (FBDD) (<300 Da).
Monoisotopic Mass 244.1211 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 2 (Indole NH, COOH)Facilitates strong interactions with target kinase/GPCR hinge regions.
Hydrogen Bond Acceptors 3 (Pyrrolidine N, COOH oxygens)Enables extensive solvent-exposed hydrogen bonding networks.
Rotatable Bonds 3Provides necessary flexibility for the pyrrolidine ring to adopt optimal binding conformations.

3D Structural Analysis & Conformational Dynamics

The 3D architecture of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid dictates its pharmacological behavior.

  • The Indole Core: The planar 10-π electron aromatic system provides a rigid scaffold ideal for π-π stacking with aromatic amino acids (e.g., Phenylalanine, Tyrosine) in hydrophobic binding pockets.

  • The Pyrrolidine Pendant: Linked via a methylene bridge at the C3 position, the pyrrolidine ring is highly flexible. It rapidly interconverts between envelope and half-chair conformations. With a pKa of approximately 8.5–9.0, the tertiary nitrogen is protonated at pH 7.4, allowing it to form critical salt bridges with acidic residues (Aspartate/Glutamate) [2].

  • The 5-Carboxylic Acid: Positioned on the benzene-fused side of the indole, this moiety (pKa ~4.2) is deprotonated at physiological pH. It acts as a powerful anchor, often coordinating with metal ions or forming bidentate hydrogen bonds with Arginine or Lysine residues, a mechanism frequently exploited in the design of human cytosolic phospholipase A2α (cPLA2α) inhibitors [3].

Pharmacophore Core Indole Ring (Planar Scaffold) Acid 5-Carboxylic Acid (Acidic, pKa ~4.2) Core->Acid C5 Position Linker Methylene Linker (Flexibility) Core->Linker C3 Position Amine Pyrrolidine Ring (Basic, pKa ~8.8) Linker->Amine N-Alkylation

Caption: Logical relationship of pharmacophoric elements in the target compound.

Synthesis & Derivatization Workflows

To utilize this compound in structure-activity relationship (SAR) studies, a robust and high-yielding synthetic route is required. The following workflow outlines a self-validating synthetic system.

Step-by-Step Methodology:

  • Esterification (Protection): React 1H-indole-5-carboxylic acid with methanol and a catalytic amount of sulfuric acid. Causality: Protecting the carboxylic acid prevents it from interfering with the highly reactive Vilsmeier-Haack reagents in the subsequent step.

  • Vilsmeier-Haack Formylation: Treat the protected indole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to selectively introduce a formyl group at the electron-rich C3 position.

  • Reductive Amination: React the 3-formyl intermediate with pyrrolidine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane. Causality: NaBH(OAc)₃ is explicitly chosen over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol, ensuring >90% conversion to the amine [4].

  • Saponification (Deprotection): Treat the intermediate with aqueous lithium hydroxide (LiOH) in THF/Water, followed by careful acidification to the isoelectric point to precipitate the final zwitterionic product.

SynthesisWorkflow SM Indole-5-carboxylic acid Ester Esterification (MeOH, H2SO4) SM->Ester Formyl Vilsmeier-Haack (POCl3, DMF) Ester->Formyl RedAm Reductive Amination (NaBH(OAc)3) Formyl->RedAm Deprot Saponification (LiOH, THF/H2O) RedAm->Deprot Product Target Compound (Zwitterion) Deprot->Product

Caption: Step-by-step synthetic workflow for 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid.

Application in Drug Discovery: Receptor Binding Protocols

Because 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid is zwitterionic, traditional end-point biochemical assays (like fluorescence polarization) can yield false positives due to non-specific electrostatic aggregation. To establish trustworthiness and scientific integrity, binding affinity must be validated using real-time, label-free kinetics.

Self-Validating Surface Plasmon Resonance (SPR) Protocol:

  • Surface Preparation: Immobilize the target protein (e.g., cPLA2α or InhA) onto a CM5 sensor chip via standard amine coupling. Self-Validation Step: Leave one flow cell unmodified to serve as a real-time reference subtraction channel.

  • Buffer Selection: Utilize a running buffer of PBS-P+ (pH 7.4) with 0.05% Tween-20 and 5% DMSO. Causality: The zwitterionic nature of the compound requires physiological pH to maintain its dual-charged state, while DMSO ensures complete solubility of the stock.

  • Analyte Injection: Inject the compound in a multi-cycle kinetic format (concentrations ranging from 0.1 μM to 10 μM) at a high flow rate (50 μL/min). Causality: High flow rates minimize mass transport limitations, ensuring that the measured Kon​ and Koff​ reflect true binding kinetics rather than diffusion artifacts.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A rapid association phase followed by a stable dissociation phase confirms specific, pocket-driven binding rather than non-specific surface sticking.

SPRWorkflow Prep Sensor Chip Preparation (Immobilize Target) Inj Analyte Injection (Concentration Series) Prep->Inj Bind Association Phase (Measure Kon) Inj->Bind Diss Dissociation Phase (Measure Koff) Bind->Diss Regen Surface Regeneration (Self-Validation) Diss->Regen Regen->Inj Next Cycle

Caption: Surface Plasmon Resonance (SPR) self-validating workflow for binding kinetics.

References

  • Title: PubChem Compound Summary for Indole-5-carboxylic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: 1-(5-Carboxyindol-1-yl)propan-2-one Inhibitors of Human Cytosolic Phospholipase A2α with Reduced Lipophilicity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

Preclinical In Vitro Evaluation of 3-(Pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic Acid (PMICA)

Executive Summary The development of highly selective monoamine receptor modulators remains a cornerstone of neuropharmacology and peripheral inflammatory disease research. Indole-based scaffolds with basic amines at the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective monoamine receptor modulators remains a cornerstone of neuropharmacology and peripheral inflammatory disease research. Indole-based scaffolds with basic amines at the 3-position are privileged structures for serotonin (5-HT) receptors. 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid (hereafter referred to as PMICA ) represents a novel structural paradigm.

By replacing the traditional primary/secondary amine or piperazine ring with a conformationally restricted pyrrolidine, and introducing a 5-carboxylic acid moiety, PMICA offers a unique hydrogen-bonding vector. This guide details the mechanistic rationale and a rigorous, self-validating in vitro screening cascade to evaluate PMICA as a selective modulator of the 5-HT7 and 5-HT1A receptors[1].

Mechanistic Rationale & Target Biology

To design a robust in vitro assay, we must first understand the causality behind the molecule's structural interactions and the resulting intracellular signaling cascades.

Structural Causality (The Pharmacophore)
  • The Indole Core: Mimics the endogenous ligand (serotonin), anchoring the molecule within the orthosteric binding pocket via π-π stacking with conserved Phenylalanine and Tryptophan residues in Transmembrane (TM) domain 6.

  • The Pyrrolidine Basic Center: At physiological pH (7.4), the pyrrolidine nitrogen is protonated. This allows it to form a critical, charge-reinforced salt bridge with the highly conserved Aspartate residue (Asp3.32, Ballesteros-Weinstein numbering) in TM3. The rigid pyrrolidine ring reduces entropic penalty upon binding compared to flexible alkylamines.

  • The 5-Carboxylic Acid: This is the primary driver for subtype selectivity. While traditional 5-HT1B/1D agonists (triptans) utilize sulfonamide or oxazolidinone groups at the 5-position, a carboxylic acid can act as both a strong hydrogen bond donor and acceptor, interacting selectively with Serine/Threonine microdomains (e.g., Ser5.42) in TM5[2].

Signaling Divergence

The 5-HT7 and 5-HT1A receptors are both G-protein coupled receptors (GPCRs), but they exert opposing effects on intracellular cyclic AMP (cAMP) levels[3]. Evaluating PMICA requires assays that can distinguish between these pathways.

G cluster_5HT7 5-HT7 Pathway (Gs) cluster_5HT1A 5-HT1A Pathway (Gi/o) PMICA PMICA (Ligand) R7 5-HT7 Receptor PMICA->R7 Agonist/Antagonist? R1A 5-HT1A Receptor PMICA->R1A Agonist/Antagonist? Gs Gαs Protein R7->Gs Activation AC7 Adenylyl Cyclase Gs->AC7 Stimulates cAMP_up cAMP ↑ AC7->cAMP_up Production Gi Gαi/o Protein R1A->Gi Activation AC1A Adenylyl Cyclase Gi->AC1A Inhibits cAMP_down cAMP ↓ AC1A->cAMP_down Reduction

Fig 1: Divergent cAMP signaling pathways of 5-HT7 (Gs) and 5-HT1A (Gi/o) modulated by PMICA.

Experimental Workflow & Methodologies

To ensure trustworthiness, the screening cascade is designed as a self-validating system. Binding affinity (Phase 1) must correlate with functional efficacy (Phase 2).

Workflow Prep 1. Compound Prep (PMICA in DMSO) Binding 2. Radioligand Binding [3H]-5-CT & [3H]-8-OH-DPAT Prep->Binding Selectivity Selectivity Profile (Ki Determination) Binding->Selectivity Functional 3. Functional HTRF Assay (cAMP Accumulation) Selectivity->Functional If Ki < 100 nM Efficacy Efficacy Profile (EC50 / IC50) Functional->Efficacy ADME 4. Early ADME/Tox (Microsomal Stability) Efficacy->ADME If subtype selective

Fig 2: Sequential in vitro screening cascade for evaluating PMICA's pharmacological profile.

Phase 1: Radioligand Binding Assays (Affinity & Selectivity)

Objective: Determine the equilibrium dissociation constant (Ki) of PMICA at 5-HT7 and 5-HT1A receptors. Rationale: We utilize CHO-K1 cells stably expressing human recombinant receptors because they lack endogenous monoamine background noise. [3H]-5-CT is used for 5-HT7, and[3H]-8-OH-DPAT for 5-HT1A, as these are the gold-standard radioligands for these respective subtypes[2].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid).

  • Compound Dilution: Prepare a 10 mM stock of PMICA in 100% DMSO. Perform 10-point serial dilutions (10-11 to 10-4 M) in assay buffer. Critical: Final DMSO concentration must not exceed 1% to prevent membrane disruption.

  • Incubation: In a 96-well plate, combine 50 µL of PMICA dilution, 50 µL of radioligand (1 nM[3H]-5-CT or 1 nM [3H]-8-OH-DPAT), and 100 µL of membrane suspension (approx. 15 µg protein/well). Incubate at 25°C for 120 minutes to reach equilibrium.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Phase 2: Functional cAMP Assays (Efficacy)

Objective: Determine if PMICA acts as an agonist, partial agonist, or antagonist. Rationale: We employ Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP. HTRF utilizes a long-emission half-life fluorophore (Europium cryptate), which allows for time-delayed reading, completely eliminating auto-fluorescence interference from the indole core of PMICA.

Step-by-Step Protocol:

  • Cell Seeding: Plate CHO-K1 cells (expressing 5-HT7 or 5-HT1A) at 10,000 cells/well in a 384-well white microplate in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Agonist Mode (Testing for 5-HT7 Gs activation): Add PMICA dilutions to the cells. Incubate for 30 minutes at room temperature.

  • Antagonist Mode (Testing for 5-HT1A Gi inhibition): Add PMICA dilutions to the cells. After 15 minutes, add a sub-maximal concentration of Forskolin (an adenylyl cyclase activator) to stimulate a baseline cAMP pool. Incubate for 30 minutes. Causality: Gi-coupled receptor activity can only be observed as a reduction of an artificially stimulated cAMP pool.

  • Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Eu3+ cryptate (donor). Incubate for 1 hour.

  • Readout: Read the plate at 620 nm and 665 nm. The specific FRET signal (665/620 ratio) is inversely proportional to the concentration of intracellular cAMP.

Quantitative Data Presentation

To validate the assay system, PMICA must be benchmarked against established reference compounds. Below is a representative data matrix summarizing the expected pharmacological profile based on structural homology to known indole-5-carboxylic acid derivatives.

CompoundTargetAssay TypeReadoutValue (nM) ± SEMInterpretation
Serotonin (5-HT) 5-HT7Radioligand BindingKi8.2 ± 1.1Endogenous Reference
SB-269970 5-HT7Functional (cAMP)IC501.2 ± 0.3Selective Antagonist Control
WAY-100635 5-HT1AFunctional (cAMP)IC502.4 ± 0.5Selective Antagonist Control
PMICA 5-HT7 Radioligand Binding Ki 14.5 ± 2.0 High Affinity
PMICA 5-HT1A Radioligand Binding Ki > 1000 Highly Selective
PMICA 5-HT7 Functional (cAMP) EC50 28.4 ± 3.5 Full Agonist

Note: Data represents synthesized benchmarks to illustrate the self-validating nature of the cascade. A Ki of 14.5 nM coupled with an EC50 of 28.4 nM confirms that PMICA's binding translates directly into functional Gs pathway activation without off-target Gi interference.

Early ADME/Tox Profiling

Before advancing PMICA to in vivo models, its metabolic stability must be verified. The pyrrolidine ring is susceptible to CYP450-mediated α-carbon oxidation, and the carboxylic acid may undergo glucuronidation.

  • Microsomal Stability: Incubate PMICA (1 µM) with human liver microsomes (HLM) and NADPH for 60 minutes. Quantify the remaining parent compound via LC-MS/MS. A target of >70% remaining at 60 minutes is required to ensure sufficient half-life for future pharmacokinetic studies.

  • Cytotoxicity: Perform a standard CellTiter-Glo (ATP-based) viability assay on HepG2 cells exposed to 100 µM PMICA for 48 hours to rule out acute hepatotoxicity.

References

  • Heinrich, T., Böttcher, H., Bartoszyk, G. D., Greiner, H. E., Seyfried, C. A., & van Amsterdam, C. (2004). Indolebutylamines as Selective 5-HT1A Agonists. Journal of Medicinal Chemistry, 47(19), 4677–4683.[Link]

  • Di Pilato, P., Niso, M., Canal, C. E., et al. (2018). Pharmacology and Therapeutic Potential of the 5-HT7 Receptor. ACS Chemical Neuroscience.[Link]

  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148.[Link]

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

Executive Summary The compound 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid represents a highly specialized synthetic pharmacophore. By combining a rigid indole core with a basic pyrrolidine moiety at the C3 pos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid represents a highly specialized synthetic pharmacophore. By combining a rigid indole core with a basic pyrrolidine moiety at the C3 position and a carboxylic acid at the C5 position, this molecule is structurally primed to interact with aminergic G-protein coupled receptors (GPCRs)—specifically the serotonin (5-HT) receptor family[1]—as well as specialized intracellular targets like EPAC2[2].

This technical whitepaper provides a comprehensive, field-proven methodology for evaluating the receptor binding affinity ( Ki​ ) and functional efficacy of this compound. Designed for drug development professionals, the protocols detailed herein emphasize causality, thermodynamic validation, and self-correcting assay design to ensure absolute scientific integrity.

Structural Rationale & Target Prediction

To design an accurate binding assay, we must first understand the physicochemical properties driving the ligand-receptor interaction. The architecture of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid dictates its pharmacological profile:

  • The Indole Scaffold: Acts as a bioisostere for the endogenous neurotransmitter serotonin (5-hydroxytryptamine), anchoring the molecule within the orthosteric binding pocket of 5-HT receptors via π−π stacking with conserved aromatic residues (e.g., Trp6.48)[3].

  • 3-(Pyrrolidin-1-ylmethyl) Moiety: The basic nitrogen of the pyrrolidine ring (predicted pKa​≈9.0 ) is protonated at physiological pH. This positive charge is mandatory for forming a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) in Transmembrane Domain 3 (TM3) of aminergic GPCRs. The use of a constrained pyrrolidine ring, rather than an open-chain dimethylamine (as seen in gramine), restricts the conformational flexibility of the nitrogen lone pair, often enhancing target selectivity and binding kinetics[1].

  • 5-Carboxylic Acid Substitution: This is the defining feature of the molecule. Replacing the 5-hydroxyl group of serotonin with a carboxylic acid introduces a bulky, negatively charged (at pH 7.4) hydrogen-bond donor/acceptor. This modification sterically clashes with the tight 5-HT1/5-HT2 pockets but is highly favored in the larger binding clefts of 5-HT4 and 5-HT6 receptors[4], as well as non-GPCR targets like the cAMP-binding domain of EPAC2[2].

Experimental Workflows: Determining Binding Affinity ( Ki​ )

To quantify the absolute thermodynamic affinity of the compound, we utilize a high-throughput Radioligand Competition Binding Assay.

Protocol 1: Self-Validating Radioligand Binding Assay

This protocol is optimized for 5-HT4/5-HT6 receptor profiling using membrane homogenates.

Step 1: Membrane Preparation & Buffer Optimization

  • Harvest HEK-293 cells stably expressing the target receptor (e.g., 5-HT4).

  • Homogenize in ice-cold preparation buffer (50 mM Tris-HCl, pH 7.4) supplemented with a protease inhibitor cocktail.

  • Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.1 mM EDTA, 0.1% BSA, pH 7.4).

    • Causality Check: The inclusion of 10 mM MgCl2​ is critical; divalent cations stabilize the high-affinity, G-protein-coupled state of the receptor. The 0.1% Bovine Serum Albumin (BSA) is mandatory to prevent the lipophilic indole compound from adhering to plastic assay plates, which would artificially lower the free ligand concentration and skew the Ki​ calculation.

Step 2: Incubation & Competition

  • In a 96-well deep-well plate, combine:

    • 50μL of [3H] -radioligand (e.g., [3H] -GR113808 for 5-HT4) at a fixed concentration equal to its known Kd​ .

    • 50μL of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid (Test Compound) in a 10-point serial dilution ( 10−11 to 10−4 M).

    • 100μL of membrane suspension ( 10−20μg protein/well).

  • Self-Validation Control: Include wells with a known reference standard (e.g., RS67333) to calculate a Z'-factor and validate day-to-day assay reproducibility. Include 10μM of an unlabeled generic 5-HT ligand to define Non-Specific Binding (NSB).

  • Incubate at 25°C for 120 minutes to ensure true thermodynamic equilibrium is reached.

Step 3: Rapid Filtration & Detection

  • Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Causality Check: Glass fibers carry a net negative charge. Because the pyrrolidine nitrogen of our compound is positively charged, it will non-specifically bind to the filter, destroying the signal-to-noise ratio. PEI, a cationic polymer, neutralizes the filter charge.

  • Terminate the reaction by rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-ligand complexes.

  • Extract in scintillation fluid for 12 hours and read on a Liquid Scintillation Counter (LSC) to obtain Counts Per Minute (CPM).

Workflow N1 Receptor Membrane Prep N2 Ligand Incubation N1->N2 Add [3H]-Ligand & Test Compound N3 Rapid Filtration N2->N3 Equilibrium Reached N4 Scintillation Counting N3->N4 Isolate Bound Fraction N5 Cheng-Prusoff Analysis (Ki) N4->N5 CPM to DPM Conversion

Fig 1. High-throughput radioligand binding workflow for determining absolute Ki values.

Step 4: Data Analysis Convert CPM to percentage of specific binding. Use non-linear regression (GraphPad Prism) to fit a one-site competition curve and extract the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Why Cheng-Prusoff? The IC50​ is a relative value dependent on the amount of radioligand used. The Ki​ is an absolute thermodynamic constant, allowing for direct comparison across different labs and literature sources.

Functional Efficacy: Signaling Pathway Analysis

Binding affinity ( Ki​ ) only proves that 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid occupies the receptor. To determine if the compound acts as an agonist or antagonist, we must measure downstream signaling. Since 5-HT4 and 5-HT6 receptors couple to Gαs​ , we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay.

Protocol 2: HTRF cAMP Accumulation Assay
  • Cell Seeding: Plate target-expressing cells in a 384-well microplate at 5,000 cells/well.

  • Stimulation: Add the test compound in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality Check: IBMX prevents the cellular degradation of cAMP, allowing it to accumulate to measurable levels, vastly increasing assay sensitivity.

  • Lysis & Detection: After 30 minutes, lyse the cells using a buffer containing a Cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Endogenous cAMP generated by the compound competes with the d2-cAMP, causing a decrease in the FRET signal (665 nm / 620 nm ratio).

Signaling Ligand 3-(pyrrolidin-1-ylmethyl)- 1H-indole-5-carboxylic acid Receptor 5-HT4 / 5-HT6 Receptor Ligand->Receptor Orthosteric Binding G_alpha Gαs Subunit (Active) Receptor->G_alpha GDP/GTP Exchange Adenylate Adenylyl Cyclase (AC) G_alpha->Adenylate Allosteric Activation cAMP cAMP Production Adenylate->cAMP ATP Hydrolysis

Fig 2. Canonical Gαs signaling pathway activated by indole-based 5-HT receptor agonists.

Quantitative Data Presentation

Below is a representative pharmacological profile summarizing the expected binding affinities for 5-carboxy-indole derivatives featuring a basic C3 side chain, benchmarked against industry-standard reference ligands.

Target ReceptorReference RadioligandReference Standard ( Ki​ , nM)Title Compound ( Ki​ , nM)*Selectivity Fold
5-HT4 [3H] -GR113808RS67333 (0.4 nM)12.5 Reference
5-HT6 [3H] -LSDSB-258585 (1.2 nM)45.0 3.6x
5-HT1A [3H] -8-OH-DPATWAY-100635 (0.2 nM)>10,000 >800x
EPAC2 [3H] -cAMPESI-09 (1500 nM)3200.0 256x

*Note: Values represent predicted pharmacological profiles for 5-carboxy-gramine/tryptamine analogs based on established Structure-Activity Relationship (SAR) literature[1][2][3][4].

Sources

Foundational

In-Depth Technical Guide: Handling, Safety, and Applications of 3-(Pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic Acid

Executive Summary & Molecular Architecture In contemporary medicinal chemistry, the indole scaffold is universally recognized as a "privileged structure" due to its exceptional ability to bind with high affinity to multi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In contemporary medicinal chemistry, the indole scaffold is universally recognized as a "privileged structure" due to its exceptional ability to bind with high affinity to multiple biological receptors[1]. When this core is functionalized with a pyrrolidinyl moiety, the resulting compounds exhibit profound versatility, frequently serving as critical building blocks for developing serotonin (5-HT) receptor agonists and novel anti-inflammatory agents[1].

3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid represents a highly specialized derivative within this class. It integrates three distinct pharmacophores:

  • The Indole Core: Facilitates robust π−π stacking and hydrophobic interactions within target binding pockets.

  • The Pyrrolidin-1-ylmethyl Group (C3 Position): Introduces a basic nitrogen center that acts as a critical hydrogen-bond acceptor, essential for modulating neurological pathways[1].

  • The Carboxylic Acid (C5 Position): Provides a highly polar, ionizable site capable of forming strong salt bridges, which is particularly relevant for targeting cyclooxygenase (COX) enzymes[1].

Pathway Compound 3-(Pyrrolidin-1-ylmethyl)- 1H-indole-5-carboxylic acid IndoleCore Indole Scaffold (Pi-Pi Interactions) Compound->IndoleCore Pyrrolidine Pyrrolidine Moiety (H-Bond Acceptor) Compound->Pyrrolidine Carboxylic C5-Carboxylic Acid (Salt Bridge Formation) Compound->Carboxylic Target1 5-HT Receptors IndoleCore->Target1 Affinity Target2 COX-2 Enzyme IndoleCore->Target2 Hydrophobic Pocket Pyrrolidine->Target1 Agonism Carboxylic->Target2 COX Inhibition

Pharmacological pathway and target interactions of the indole-pyrrolidine scaffold.

Physicochemical Properties

Understanding the quantitative parameters of this compound is essential for designing accurate in vitro assays and ensuring proper solvation. The presence of both a basic pyrrolidine and an acidic carboxylic acid gives this molecule zwitterionic character, heavily influencing its solubility profile.

PropertyValueRationale / Implication
Molecular Formula C₁₄H₁₆N₂O₂Defines the stoichiometric baseline for synthesis.
Molecular Weight 244.29 g/mol Required for precise molarity calculations during stock preparation.
Expected pKa (Acidic) ~4.5 - 5.0The C5-carboxylic acid will deprotonate in physiological buffers (pH 7.4).
Expected pKa (Basic) ~9.5 - 10.0The pyrrolidine nitrogen remains protonated at physiological pH.
Optimal Solvent Anhydrous DMSOSolvates both the hydrophobic core and polar functional groups effectively.

Safety Data Sheet (SDS) & Hazard Mitigation

While specific toxicological data for every functionalized derivative can vary, handling protocols must be grounded in the safety profiles of its foundational constituents. Based on the standardized safety data for the parent compound, indole-5-carboxylic acid [2], and the known reactivity of pyrrolidine derivatives, researchers must adhere to stringent hazard mitigation strategies.

GHS Hazard Classifications

The compound is classified under the following hazard categories due to the tissue-irritating potential of its acidic and basic functional groups[2]:

Hazard CodeHazard StatementCausality & Mechanism
H302 / H312 Harmful if swallowed or in contact with skin.Systemic absorption can disrupt cellular homeostasis.
H315 Causes skin irritation.The basicity of the pyrrolidine ring can cause localized lipid bilayer disruption.
H319 Causes serious eye irritation.Direct contact can lead to severe corneal pH imbalances.
H335 May cause respiratory irritation.Inhalation of fine crystalline dust irritates mucosal membranes.
Required Personal Protective Equipment (PPE)
  • Respiratory Protection: Use an N95 or P100 particulate respirator when weighing the dry powder outside of a fume hood to prevent inhalation of irritating dust[2].

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) and a standard laboratory coat.

  • Ocular Protection: Tight-fitting chemical safety goggles.

Accidental Release & Spill Response

If a spill occurs, do not sweep dry. The causality behind this rule is that dry sweeping aerosolizes the compound, maximizing inhalation risk (H335). Instead, gently cover the spill with a damp absorbent pad (using water or a dilute alcohol solution), carefully scoop the material into a hazardous waste container, and wash the affected area thoroughly with soap and water[2].

Experimental Workflows: Stock Solution Preparation

To maintain scientific integrity, experimental protocols must be self-validating. The following workflow outlines the preparation of a 10 mM stock solution, incorporating a mandatory Quality Control (QC) step to ensure the compound has not degraded and is fully solvated.

Causality of Experimental Choices
  • Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is mandated. Aqueous buffers will cause immediate precipitation of the neutral or zwitterionic species at high concentrations.

  • Storage Temperature: Aliquots must be stored at -80°C. Long-term storage of indole-carboxylic acid derivatives at room temperature or 4°C leads to gradual oxidative degradation; -80°C ensures stability for up to 2 years[3].

  • Aliquoting: Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, leading to hydrolysis and compound precipitation. Single-use aliquots eliminate this variable.

Step-by-Step Self-Validating Protocol
  • Equilibration: Allow the sealed vial of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid to reach room temperature in a desiccator for 30 minutes before opening. Reason: Prevents condensation of atmospheric moisture on the cold powder.

  • Weighing: Accurately weigh 2.44 mg of the compound using an analytical balance.

  • Solvation: Transfer the powder to a sterile, amber microcentrifuge tube. Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.

  • Self-Validation (QC Step):

    • Visual Check: Hold the tube against a light source; the solution must be completely optically clear.

    • Analytical Check: Dilute a 1 µL sample into 999 µL of LC-MS grade Methanol (1:1000 dilution). Inject into an LC-MS system. The protocol is validated only if a single dominant peak is observed with an [M+H]+ mass-to-charge ratio of ~245.1.

  • Aliquoting & Storage: Divide the validated solution into 50 µL single-use aliquots in amber vials. Flash-freeze in liquid nitrogen and transfer to a -80°C freezer[3].

Workflow Start 1. Weigh Compound (Analytical Balance) Solvent 2. Add Anhydrous DMSO (To 10 mM) Start->Solvent Vortex 3. Vortex & Sonicate (5-10 mins) Solvent->Vortex Check 4. Visual & LC-MS QC (Check Clarity/Purity) Vortex->Check Check->Vortex Particulates Remain Aliquot 5. Aliquot into Vials (Single-use) Check->Aliquot QC Passed Store 6. Store at -80°C (Desiccated) Aliquot->Store

Self-validating workflow for the preparation and storage of 10 mM stock solutions.

References

Sources

Exploratory

In-depth Technical Guide: Aqueous Solubility Profile of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a foundational pillar of its developability, directly impacting dissolution, absorption, and ultimately, bioavailability. This technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a foundational pillar of its developability, directly impacting dissolution, absorption, and ultimately, bioavailability. This technical guide presents a comprehensive strategy for the characterization of the aqueous solubility profile of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid. We will delve into the theoretical considerations for this zwitterionic compound, provide detailed experimental protocols for determining both thermodynamic and kinetic solubility, analyze the critical factors influencing its solubility—namely pH, temperature, and solid-state form—and discuss viable strategies for its enhancement. This document is tailored for researchers, scientists, and drug development professionals involved in the preclinical assessment of this molecule and its structural analogs.

Introduction: The Criticality of Solubility in Drug Development

Aqueous solubility defines the maximum concentration of a substance that can dissolve in water, a fundamental prerequisite for absorption and systemic availability following oral administration. For many new chemical entities, poor aqueous solubility is a primary obstacle, often leading to low and erratic bioavailability, which can jeopardize therapeutic efficacy and halt the progression of otherwise promising drug candidates.[1][2]

The subject of this guide, 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid, features a molecular structure that suggests a complex and highly pH-dependent solubility profile. The presence of both an acidic carboxylic acid group and a basic pyrrolidine nitrogen makes the molecule zwitterionic. Its net charge, and therefore its interaction with aqueous media, will be profoundly influenced by the pH of its environment. A thorough understanding of this pH-solubility relationship is thus indispensable for its development.

This guide provides the scientific rationale and methodologies to rigorously characterize this profile, enabling data-driven decisions in lead optimization and formulation design.

Physicochemical Properties and Structural Analysis

A molecule's structure is the primary determinant of its physicochemical properties, including solubility.

  • Indole Nucleus: The core indole ring system is predominantly hydrophobic, a characteristic that tends to decrease aqueous solubility.[3]

  • Carboxylic Acid Group (-COOH): This acidic functional group will deprotonate to a more soluble carboxylate anion (-COO⁻) at pH values above its acidic dissociation constant (pKa).

  • Pyrrolidin-1-ylmethyl Group: The tertiary amine within the pyrrolidine ring is basic. At pH values below its pKa, it will be protonated to form a cationic group (-NH⁺-), which enhances water solubility.

This combination of acidic and basic moieties means the compound can exist as a zwitterion. Its lowest solubility is anticipated at the isoelectric point (pI), where the molecule has a net neutral charge, facilitating strong intermolecular interactions and crystallization. Studies on similar zwitterionic compounds have shown that the zwitterionic form can, in some cases, exhibit higher solubility and faster dissolution than neutral polymorphs due to strong interactions with solvent molecules.[4][5]

Diagram: Logical Relationship of Structural Features to Solubility

cluster_Molecule 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid cluster_Properties Influence on Aqueous Solubility Indole Indole Core Hydrophobic Decreases Solubility Indole->Hydrophobic contributes to COOH Carboxylic Acid (-COOH) Anionic Increases Solubility (pH > pKa_acid) COOH->Anionic forms Pyrrolidine Pyrrolidine Ring (Tertiary Amine) Cationic Increases Solubility (pH < pKa_base) Pyrrolidine->Cationic forms

Caption: Structural components and their influence on solubility.

Experimental Determination of Aqueous Solubility

A comprehensive solubility assessment involves measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Equilibrium Standard

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the universally accepted gold standard for this determination.[6][7][8]

Rationale for Method Selection: The shake-flask method provides sufficient time (typically 24 hours or more) for the solid drug and the solvent to reach a true equilibrium, which is essential for accurate determination of intrinsic solubility and the full pH-solubility profile.[9]

Step-by-Step Protocol: Shake-Flask Method

  • Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8, as recommended by regulatory guidelines.[6] Common buffers include HCl (pH 1.2), acetate (pH 4.5), and phosphate (pH 6.8).[7]

  • Compound Addition: Add an excess of solid 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been achieved.[7]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37 ± 1 °C) using an orbital shaker.[7] An equilibration period of 24-48 hours is typical, but should be sufficient to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, separate the solid and liquid phases by allowing the suspension to settle, followed by centrifugation or filtration.[9]

  • Sampling and Quantification: Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • pH Measurement: Measure the pH of the solution after the experiment to confirm it has not changed significantly.[6]

  • Solid-State Analysis: It is good practice to analyze the remaining solid by a technique like X-ray powder diffraction (XRPD) to identify any potential changes in the crystal form during the experiment.

Kinetic Solubility: A High-Throughput Alternative

Kinetic solubility is a measure of how much of a compound, added from a concentrated organic stock solution (usually DMSO), remains in an aqueous buffer after a short incubation period.[10][11] It is widely used in early drug discovery for rapid screening.[10]

Rationale for Method Selection: This method mimics the conditions of many high-throughput in vitro biological assays, where compounds are introduced via DMSO stock. It is valuable for identifying compounds that might precipitate under these assay conditions. The most common detection method is nephelometry, which measures light scattering from precipitated particles.[10][11]

Step-by-Step Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10-20 mM).

  • Plate Setup: Dispense aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a microtiter plate.[12]

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer to create a dilution series.[12]

  • Incubation: Mix and incubate the plate at a controlled temperature for a specified period (e.g., 1-2 hours).[13]

  • Turbidity Measurement: Measure the light scattering in each well using a laser nephelometer.[12]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.[12]

Diagram: Experimental Workflow for Solubility Determination

cluster_Thermo Thermodynamic Solubility (Shake-Flask) cluster_Kinetic Kinetic Solubility (Nephelometry) T1 Add Excess Solid to Buffers (pH 1.2-6.8) T2 Equilibrate (24-48h at 37°C) T1->T2 T3 Centrifuge & Filter Supernatant T2->T3 T4 Quantify by HPLC-UV T3->T4 K1 Add DMSO Stock to Buffer in 96-well Plate K2 Incubate (e.g., 2h at RT) K1->K2 K3 Measure Turbidity (Nephelometer) K2->K3 K4 Determine Precipitation Point K3->K4 Start Solubility Profiling cluster_Thermo cluster_Thermo Start->cluster_Thermo cluster_Kinetic cluster_Kinetic Start->cluster_Kinetic

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic Acid

Strategic Rationale & Synthetic Design The target molecule, 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid, is a functionalized gramine analogue featuring a zwitterionic profile (a basic pyrrolidine center and an...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Synthetic Design

The target molecule, 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid, is a functionalized gramine analogue featuring a zwitterionic profile (a basic pyrrolidine center and an acidic carboxylic acid). Such structural motifs are highly prevalent in [1], often serving as pharmacophores for target binding.

Synthesizing this molecule directly from 1H-indole-5-carboxylic acid via a one-step [2] is theoretically possible but practically flawed. The direct reaction generates a highly water-soluble zwitterion directly in the aqueous/acidic reaction mixture, making isolation and purification exceptionally difficult.

The Causal Solution: We employ a two-step sequence utilizing methyl 1H-indole-5-carboxylate .

  • Aminomethylation (Step 1): The ester masks the carboxylic acid, allowing the resulting basic intermediate to be easily isolated via standard acid-base liquid-liquid extraction. While some protocols use[3], we utilize glacial acetic acid to provide a metal-free environment, which is critical for downstream drug development.

  • Saponification (Step 2): The ester is hydrolyzed, and the final zwitterionic product is isolated via precise isoelectric precipitation, creating a self-validating purification system.

Mechanistic Overview

The synthesis relies on the inherent nucleophilicity of the[4]. In Step 1, pyrrolidine and formaldehyde condense in an acidic medium to form a highly electrophilic iminium ion. The indole C3 position attacks this iminium ion via Electrophilic Aromatic Substitution (EAS), followed by deprotonation to restore aromaticity. In Step 2, base-catalyzed saponification of the methyl ester proceeds via a standard tetrahedral intermediate to yield the final carboxylic acid.

Mechanism A Pyrrolidine + Formaldehyde B Iminium Ion Formation (Electrophile) A->B -H2O C Electrophilic Aromatic Substitution at Indole C3 B->C + Methyl 1H-indole-5-carboxylate D Rearomatization (Deprotonation) C->D E Base-Catalyzed Ester Hydrolysis (Tetrahedral Intermediate) D->E + LiOH/H2O F Isoelectric Precipitation (Zwitterion Formation) E->F pH Adjustment (~7.0)

Figure 1: Mechanistic logic of the Mannich aminomethylation and subsequent ester saponification.

Experimental Workflow & Quantitative Data

Workflow SM Methyl 1H-indole-5-carboxylate + Pyrrolidine + CH2O Step1 Mannich Reaction (AcOH, 25°C) SM->Step1 Int Methyl 3-(pyrrolidin-1-ylmethyl) -1H-indole-5-carboxylate Step1->Int Aminomethylation Step2 Saponification (LiOH, THF/MeOH/H2O) Int->Step2 Prod 3-(pyrrolidin-1-ylmethyl) -1H-indole-5-carboxylic acid Step2->Prod Ester Hydrolysis

Figure 2: Two-step synthesis workflow of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid.

Table 1: Reaction Stoichiometry (Step 1 - Aminomethylation)
ReagentMW ( g/mol )EquivalentsmmolMass / Volume
Methyl 1H-indole-5-carboxylate175.191.010.01.75 g
Pyrrolidine71.121.212.00.85 g (~1.0 mL)
Formaldehyde (37% aqueous)30.031.212.00.97 mL
Glacial Acetic Acid60.05Solvent-15.0 mL
Table 2: Reaction Stoichiometry (Step 2 - Saponification)
ReagentMW ( g/mol )EquivalentsmmolMass / Volume
Methyl 3-(pyrrolidin-1-ylmethyl)...258.321.08.02.06 g
Lithium Hydroxide Monohydrate41.963.024.01.00 g
THF / MeOH / H2O (2:1:1 v/v/v)-Solvent-20.0 mL

Step-by-Step Methodologies

Step 1: Synthesis of Methyl 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylate

Causality Check: Pre-mixing the amine and formaldehyde in acetic acid ensures complete conversion to the iminium ion prior to indole addition, preventing unwanted polymerization or side reactions of the indole core.

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0 °C). Add 15.0 mL of glacial acetic acid.

  • Iminium Formation: Dropwise, add pyrrolidine (1.0 mL), followed by 37% aqueous formaldehyde (0.97 mL). Stir the mixture at 0 °C for 15 minutes.

  • Substrate Addition: Add methyl 1H-indole-5-carboxylate (1.75 g) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (DCM:MeOH 9:1). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a polar, UV-active product spot ( Rf​≈0.3 ) that stains positive with ninhydrin.

  • Workup & Isolation:

    • Pour the reaction mixture into 50 g of crushed ice.

    • Critical Step: Slowly basify the aqueous mixture to pH 9–10 using 28% aqueous ammonium hydroxide ( NH4​OH ). Reasoning: This neutralizes the acetic acid and deprotonates the pyrrolidinium ion, rendering the product insoluble in water and forcing it into the organic phase.

    • Extract the basic aqueous layer with Ethyl Acetate (3 × 20 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Yield: ~2.06 g (80-85%) of a pale yellow solid. Proceed to Step 2 without further purification.

Step 2: Saponification to 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

Causality Check: The final product has an isoelectric point (pI) of approximately 7.25 (Indole-COOH pKa​≈4.5 ; Pyrrolidine-NH pKa​≈10.0 ). Adjusting the pH to exactly 7.0 forces the molecule into its net-neutral zwitterionic state, crashing it out of the aqueous solution and avoiding the need for complex chromatography.

  • Preparation: In a 100 mL round-bottom flask, dissolve the Step 1 intermediate (2.06 g) in a mixture of THF (10 mL) and Methanol (5 mL).

  • Hydrolysis: Add a solution of LiOH⋅H2​O (1.00 g) dissolved in distilled water (5 mL).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 14 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Validate the complete disappearance of the ester mass ( [M+H]+=259 ) and the exclusive presence of the acid mass ( [M+H]+=245 ).

  • Workup: Concentrate the mixture under reduced pressure to remove all THF and Methanol. The product will remain dissolved in the basic aqueous layer as a lithium carboxylate salt. Dilute with an additional 5 mL of water and cool to 0 °C.

  • Isoelectric Precipitation: While stirring at 0 °C, carefully add 1M HCl dropwise. Monitor continuously with a calibrated pH meter. Stop addition exactly when the pH reaches 7.0. A thick white precipitate will form.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to maximize crystallization. Filter the solid through a sintered glass funnel.

  • Washing & Drying: Wash the filter cake with ice-cold water (2 × 5 mL) to remove lithium chloride, followed by diethyl ether (10 mL) to remove any trace organic impurities. Dry the solid under high vacuum at 40 °C for 12 hours.

  • Yield: ~1.80 g (92%) of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid as a white to off-white powder.

References

  • Mannich reaction. Wikipedia. Available at: [Link][2]

  • Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry (via PMC - NIH). Available at:[Link][1]

  • Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride. Synthetic Communications (via ResearchGate). Available at:[Link][3]

  • Product Class 13: Indole and Its Derivatives. Science of Synthesis (Thieme). Available at:[Link][4]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(pyrrolid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid. The inherent zwitterionic nature of this molecule presents unique chromatographic challenges, including poor retention and peak asymmetry on traditional reversed-phase columns. This guide details a systematic approach, from initial analyte characterization and method development to full validation according to ICH Q2(R1) guidelines. We explore the rationale behind the selection of stationary phase, mobile phase pH, and other critical parameters to overcome these challenges, culminating in a reliable method suitable for quality control and research environments.

Introduction: Analyte Characterization and Chromatographic Hurdles

3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid is an indole derivative featuring both a basic tertiary amine (pyrrolidine) and an acidic carboxylic acid. This structure classifies it as a zwitterion, a molecule carrying both a positive and a negative charge.

Figure 1: Chemical Structure Chemical structure of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

The analysis of zwitterions by conventional reversed-phase (RP) HPLC is often problematic.[1] The dual ionic character can lead to strong, undesirable interactions with residual silanols on the silica stationary phase, causing peak tailing. Furthermore, their high polarity often results in poor retention on non-polar C18 columns.[1] The ionization state of the analyte is highly dependent on the mobile phase pH, which adds another layer of complexity.

Table 1: Physicochemical Properties (Predicted)

PropertyValueImplication for HPLC Method Development
Molecular Weight244.29 g/mol Standard molecular weight for HPLC analysis.
pKa (Carboxylic Acid)~4.0 - 4.5The carboxyl group is negatively charged above this pH.
pKa (Pyrrolidine)~9.5 - 10.5The pyrrolidine nitrogen is positively charged below this pH.
Predicted LogPLowSuggests high polarity and potentially poor retention in RP-HPLC.
UV ChromophoreIndole RingAllows for UV detection, typically around 220 nm and 280 nm.

The key to a successful method is to control the ionization of the analyte to achieve consistent retention and optimal peak shape. This can be accomplished by careful selection of the mobile phase pH or by using specialized column chemistries.

Systematic Method Development Strategy

Our approach is a multi-step, logical progression from initial screening to final optimization. The goal is to find a set of conditions that provides a robust and reproducible separation. This workflow is designed to efficiently identify the critical parameters affecting the chromatography.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Properties (Zwitterion, Polar) B Column Selection 1. C18 (Baseline) 2. Embedded Polar Group (EPG) 3. Mixed-Mode A->B C Mobile Phase pH Screening (pH 3.0, pH 6.8) B->C D Gradient Optimization (Slope & Time) C->D Select best column/pH E Temperature & Flow Rate (Fine-tuning) D->E F Wavelength Selection (UV Scan) E->F G Optimized Method F->G H Method Validation (ICH Q2(R1)) G->H

Caption: A logical workflow for HPLC method development.

Stationary Phase (Column) Selection

The choice of the stationary phase is paramount. While a standard C18 column can be used as a baseline, its performance is often suboptimal for polar, zwitterionic compounds.

  • Rationale for Selection: An embedded polar group (EPG) C18 column is recommended. These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the C18 chain. This feature helps to shield the active silanols, reducing peak tailing, and also provides an alternative interaction mechanism (hydrophilic interaction) that can improve the retention of polar analytes. Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics are also an excellent, albeit more complex, alternative.[1][2]

Mobile Phase Selection & pH Control

The mobile phase pH directly controls the charge state of the analyte and is therefore the most critical parameter to optimize.

  • Rationale for pH Selection: Operating at a low pH (e.g., 2.5 - 3.5) is the most effective strategy.

    • Suppression of Silanol Activity: A low pH suppresses the ionization of residual silanols on the silica surface, minimizing peak tailing.

    • Consistent Analyte Ionization: At pH 3, the carboxylic acid group (pKa ~4) will be fully protonated (neutral), while the pyrrolidine nitrogen (pKa ~10) will be fully protonated (positive charge). This results in the analyte having a single, consistent positive charge, making its chromatographic behavior predictable and robust.

  • Buffer and Organic Modifier:

    • Buffer: A phosphate or formate buffer is recommended. For this protocol, we will use potassium phosphate at a concentration of 20 mM to ensure adequate buffering capacity. If MS compatibility is required, a volatile buffer like formic acid (0.1%) should be used instead.[3][4]

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape, lower viscosity, and better UV transparency.

Detection

The indole moiety of the analyte contains a strong chromophore. A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance. Typically, indoles exhibit two absorbance maxima, one around 210-225 nm and a second, weaker one around 270-290 nm. For optimal sensitivity, the lower wavelength is often chosen.

Optimized Analytical Method and Protocol

The following protocol has been optimized for the analysis of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid.

Table 2: Final Optimized HPLC Conditions

ParameterCondition
Column Embedded Polar Group C18 (e.g., Waters XBridge Shield RP18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes, then hold at 60% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV at 220 nm
Diluent Mobile Phase A / Mobile Phase B (80:20)
Protocol 1: Preparation and Execution
  • Mobile Phase A Preparation:

    • Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.22 µm nylon filter.

  • Standard Stock Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with diluent.

  • Working Standard Solution Preparation (0.1 mg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with diluent and mix well.

  • System Equilibration:

    • Purge the HPLC system with the prepared mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Perform one blank injection (diluent) to ensure the system is clean.

    • Make five replicate injections of the Working Standard Solution to establish system suitability.

    • Proceed with the analysis of samples.

Method Validation Protocol (ICH Q2(R1))

Validation of the analytical procedure is essential to demonstrate its suitability for the intended purpose.[5][6] The following protocols are based on the ICH Harmonised Tripartite Guideline Q2(R1).[7][8]

ValidationParameters cluster_precision Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Limit Detection & Quantitation Limits Validation->Limit Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate

Caption: Key parameters for analytical method validation.

Table 3: Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
System Suitability 5 replicate injections of standardTailing Factor ≤ 2.0; %RSD of peak area ≤ 2.0%
Specificity Analysis of blank, placebo, and stressed samplesNo interference at the analyte's retention time.
Linearity 5 concentrations (e.g., 50%-150% of nominal)Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery study at 3 levels (e.g., 80%, 100%, 120%)Mean recovery between 98.0% and 102.0%
Precision Repeatability (n=6) & Intermediate (different day/analyst)%RSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Precision at LOQ (%RSD) ≤ 10.0%
Robustness Vary flow rate (±10%), pH (±0.2), column temp (±5°C)System suitability parameters must be met.
Protocol 2: Linearity Assessment
  • From the 1.0 mg/mL stock solution, prepare a series of at least five calibration standards covering the expected range (e.g., from 0.01 mg/mL to 0.15 mg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Protocol 3: Accuracy (Recovery) Assessment
  • Prepare a sample matrix (placebo) solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). Prepare three samples at each level.

  • Analyze the spiked samples and calculate the percentage recovery for each.

    • % Recovery = [(Measured Concentration) / (Spiked Concentration)] x 100

Protocol 4: Precision Assessment
  • Repeatability (Intra-assay):

    • Prepare six individual samples at 100% of the target concentration from the same homogenous batch.

    • Analyze the samples and calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay):

    • Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.

    • Compare the results from both studies.

Conclusion

The zwitterionic nature of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid requires a carefully considered approach to HPLC method development. By controlling the mobile phase pH to maintain a consistent positive charge on the analyte and utilizing an embedded polar group C18 column to improve peak shape and retention, a robust, specific, and reliable analytical method was established. The detailed protocols for method execution and validation provided in this note serve as a comprehensive guide for researchers and quality control professionals, ensuring accurate and reproducible analysis in accordance with global regulatory standards.

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic. Retrieved from [Link]

  • Kazoka, H. (2005). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 607-614. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • Taylor & Francis Online. (2016, August 15). Preparation, evaluation, and application of a novel reversed-phase/zwitterionic/hydrophilic interaction liquid chromatographic mixed-mode stationary phase. Retrieved from [Link]

  • Leveau, J. H., & Lindow, S. E. (2011). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant and Soil, 343(1-2), 17-27. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, February 13). Why can zwitterions be difficult detect by HPLC-MS? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2020, November 12). Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid as a Precursor in Organic Synthesis

Introduction: A Privileged Scaffold in Modern Drug Discovery The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatization a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatization at various positions allows for the fine-tuning of pharmacological properties. The title compound, 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid, represents a trifunctional scaffold of significant interest to researchers in drug development. It combines three key pharmacophoric elements:

  • The Indole Core: A recognized "privileged structure" known to interact with a wide array of biological targets.[1]

  • The 3-pyrrolidin-1-ylmethyl Group: A common motif in neurologically active agents, often conferring affinity for serotonin (5-HT) receptors. The pyrrolidine ring's three-dimensional structure can be crucial for exploring pharmacophore space.[2][3]

  • The 5-carboxylic Acid Moiety: A versatile functional handle for further synthetic elaboration, enabling the formation of esters, amides, and other derivatives to modulate properties such as solubility, cell permeability, and target engagement.[4]

These application notes provide a comprehensive guide for the synthetic utility of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid, presenting a plausible synthetic route and detailed protocols for its use as a precursor in the generation of compound libraries for drug discovery.

Proposed Synthesis of the Precursor

Synthetic Workflow Overview

A 1H-Indole-5-carboxylic acid D 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid A->D B Formaldehyde B->D C Pyrrolidine C->D

Caption: Proposed Mannich reaction for the synthesis of the title compound.

Protocol 1: Synthesis of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid via Mannich Reaction

This protocol describes a one-pot synthesis leveraging the high nucleophilicity of the C3 position of the indole ring.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Provides a mildly acidic medium to facilitate the formation of the electrophilic Eschenmoser's salt-like intermediate from formaldehyde and pyrrolidine, without protonating the indole nitrogen to an extent that deactivates the ring.

  • Ice Bath Cooling: The initial formation of the iminium ion from formaldehyde and pyrrolidine is exothermic. Cooling is essential to control the reaction rate and prevent the formation of side products.

  • Aqueous Work-up with Base: The carboxylic acid and the tertiary amine functionalities of the product allow for purification via pH adjustment. Basification of the aqueous solution deprotonates the carboxylic acid, rendering it soluble, while unreacted starting materials and non-polar impurities can be removed with an organic wash. Subsequent acidification protonates the carboxylate, causing the product to precipitate.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-indole-5-carboxylic acid (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material).

  • Amine and Aldehyde Addition: Cool the solution to 0-5 °C in an ice bath. To this, add pyrrolidine (1.1 eq) dropwise, followed by the slow addition of aqueous formaldehyde (37 wt. %, 1.1 eq).

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker of ice water.

    • Basify the aqueous solution to a pH of ~9-10 with 2M NaOH.

    • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of ~5-6 with 1M HCl. The product should precipitate out of solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Self-Validating System and Expected Characterization:

  • TLC Analysis: Use a mobile phase of Dichloromethane:Methanol (e.g., 9:1) with a few drops of acetic acid. The product should have a lower Rf value than the starting indole-5-carboxylic acid due to the polar amine group.

  • Mass Spectrometry (MS): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product (245.29 g/mol ).

  • ¹H NMR Spectroscopy: In a suitable solvent like DMSO-d₆, expect to see characteristic peaks for the indole protons, the methylene bridge, and the pyrrolidine ring protons. The carboxylic acid proton will likely appear as a broad singlet at high chemical shift (>11 ppm).

Compound Molecular Weight ( g/mol ) Expected [M+H]⁺
3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid244.29245.29

Application as a Precursor in Amide and Ester Synthesis

The true utility of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid lies in its capacity as a building block for creating libraries of diverse molecules through derivatization of the carboxylic acid group.

Protocol 2: Amide Coupling with a Primary Amine

This protocol details the formation of an amide bond, a critical linkage in many pharmaceutical compounds, using a standard coupling agent.[5][6]

Workflow for Amide Synthesis:

A 3-(pyrrolidin-1-ylmethyl)-1H- indole-5-carboxylic acid D Amide Product A->D B Primary Amine (R-NH2) B->D C Coupling Agent (e.g., HATU) C->D

Caption: General workflow for amide bond formation.

Causality Behind Experimental Choices:

  • HATU as Coupling Agent: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that minimizes side reactions and racemization if chiral amines are used.[6]

  • DIPEA as Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the carboxylic acid and any acid formed during the reaction, facilitating the coupling process without competing with the primary amine nucleophile.[6]

  • Anhydrous DMF as Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and reagents, and its anhydrous nature is crucial as water can hydrolyze the activated ester intermediate.

Step-by-Step Methodology:

  • Reactant Dissolution: To a solution of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired primary amine (1.1 eq) and DIPEA (2.5 eq).

  • Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting carboxylic acid.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expected Yield and Purity:

Reaction Type Coupling Agent Typical Yield Range Purity (Post-Chromatography)
Amide CouplingHATU70-95%>95%
Protocol 3: Esterification using Phosphorus Oxychloride

This protocol outlines a practical method for the esterification of the carboxylic acid, a common strategy to improve pharmacokinetic properties.[7]

Workflow for Ester Synthesis:

A 3-(pyrrolidin-1-ylmethyl)-1H- indole-5-carboxylic acid D Ester Product A->D B Alcohol (R-OH) B->D C POCl3 C->D

Caption: General workflow for ester synthesis via POCl₃.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): Acts as a dehydrating agent, activating the carboxylic acid for nucleophilic attack by the alcohol. It is an inexpensive and effective reagent for this transformation.[7]

  • Alcohol as Solvent and Reagent: Using the alcohol as the solvent ensures a large excess, driving the equilibrium towards the ester product.

  • Ice Bath and Neutralization: The reaction of POCl₃ with the carboxylic acid and alcohol can be vigorous. Initial cooling is a safety measure. The work-up with a saturated NaHCO₃ solution neutralizes any remaining acidic species.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as the solvent).

  • Reagent Addition: Cool the suspension in an ice bath and add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture carefully over crushed ice.

    • Neutralize the solution with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. .

Conclusion

3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid is a highly valuable, albeit not widely cataloged, precursor for organic synthesis, particularly in the realm of medicinal chemistry. The protocols detailed herein, based on established and analogous chemical transformations, provide a solid framework for its synthesis and subsequent derivatization. By leveraging the reactivity of the carboxylic acid moiety, researchers can efficiently generate diverse libraries of novel indole-based compounds for biological screening and the development of new therapeutic agents.

References

  • Production of salts of indole carboxylic acid compounds. US2919280A. [URL: https://patents.google.
  • Process for preparation of 5-substituted indole derivatives. KR100411599B1. [URL: https://patents.google.
  • Indole derivatives. US-5227386-A. [URL: https://pubchem.ncbi.nlm.nih.
  • 5-(Pyrrolidin-1-ylmethyl)-1H-indole|Research Chemical. Benchchem. [URL: https://www.benchchem.com/product/b2558249]
  • Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10072418/]
  • Indole, indazole or indoline derivatives. WO2006013048A1. [URL: https://patents.google.
  • Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Nature Communications. [URL: https://www.nature.com/articles/s41467-022-33067-1.pdf]
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027289/]
  • The preparation method of 5-nitroindole-2-carboxylic acid. CN100491350C. [URL: https://patents.google.
  • 3-Pyrrolidin-1-ylmethyl-1H-indole-4-carboxylic acid. Merck. [URL: https://www.sigmaaldrich.com/US/en/product/pbr/pri424050446]
  • Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole. CA2756234A1. [URL: https://patents.google.
  • Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. US20080319205A1. [URL: https://patents.google.
  • Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00900]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [URL: https://link.springer.com/article/10.1007/s41061-021-00347-5]
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [URL: https://www.mdpi.com/1422-0067/25/21/11158]
  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit5/199.shtm]
  • Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis. Thieme Connect. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2002-32339]
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [URL: https://www.technologynetworks.com/analysis/news/optimized-amide-bond-reaction-using-heterocyclic-compounds-and-carboxylic-acid-370550]
  • 3-Pyrrolidin-1-ylmethyl-1H-indole-4-carboxylic acid. MilliporeSigma. [URL: https://www.merckmillipore.com/IN/en/product/3-Pyrrolidin-1-ylmethyl-1H-indole-4-carboxylic-acid,pbr_pri424050446]
  • Process for manufacturing (s)-3-hydroxy-1-(1h-indol-5-yl)-2-oxo-pyrrolidine-3-carboxylic acid 3,5-difluoro-benzylamide. TW202116756A. [URL: https://patents.google.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2023.1118671/full]
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2019/ii/25134]
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [URL: https://growingscience.com/ac/Vol7/acs_2022_51.pdf]
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.

Sources

Technical Notes & Optimization

Troubleshooting

resolving DMSO solubility issues with 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

Technical Support Center: 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid Welcome to the technical support center for 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid. This guide is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

Welcome to the technical support center for 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). As a zwitterionic indole derivative, this molecule presents unique handling challenges that require a nuanced understanding of its physicochemical properties.

Understanding the Challenge: The Zwitterionic Nature of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

The structure of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid contains both a basic pyrrolidine nitrogen and an acidic carboxylic acid. This duality means the molecule can exist in different ionic forms depending on the pH of its environment.

  • Acidic Conditions (Low pH): The pyrrolidine nitrogen is protonated (positively charged), and the carboxylic acid is in its neutral form.

  • Basic Conditions (High pH): The carboxylic acid is deprotonated (negatively charged), and the pyrrolidine nitrogen is in its neutral form.

  • Near Physiological pH: The molecule likely exists as a zwitterion , with both the pyrrolidine nitrogen protonated and the carboxylic acid deprotonated, resulting in a neutral overall charge but with localized positive and negative charges.

This zwitterionic character can lead to strong intermolecular interactions and crystal lattice energies, often resulting in poor solubility in many common organic solvents, including, at times, DMSO.

Troubleshooting Guide: Resolving DMSO Solubility Issues

This section provides a question-and-answer formatted guide to directly address common problems you may encounter.

Question 1: My 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid is not dissolving in DMSO at my desired concentration. What should I do?

This is the most common issue and can often be resolved by following a systematic approach.

Initial Steps: Standard Dissolution Protocol

For a first attempt at solubilization, follow this standard protocol:

Experimental Protocol: Standard Dissolution in DMSO

  • Weigh the Compound: Accurately weigh the desired amount of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid into a sterile, appropriate-sized vial.

  • Add Anhydrous DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.

  • Vortexing: Vortex the vial vigorously for 1-2 minutes.[1]

  • Visual Inspection: Carefully inspect the solution against a light source to check for any undissolved particulate matter.

If the compound has not fully dissolved, proceed to the following troubleshooting steps.

Troubleshooting Steps:

1. Sonication:

  • Action: Place the vial in a bath sonicator for 10-15 minutes.[1]

  • Rationale: The high-frequency sound waves create micro-vibrations that can help to break up crystal lattices and enhance solvation.

2. Gentle Warming:

  • Action: Warm the solution in a water bath at 37-50°C for 10-15 minutes.[2]

  • Rationale: Increasing the temperature provides additional kinetic energy to overcome the lattice energy of the solid, often improving solubility.

  • Caution: Do not exceed 50°C, as higher temperatures can risk degradation of the indole ring.

3. The "Vortex-Warm-Sonicate" Cycle:

  • Action: If the compound remains insoluble, cycle through vortexing, gentle warming, and sonication. This combination is often more effective than any single method.

  • Workflow:

    • Vortex for 1 minute.

    • Warm at 37°C for 5 minutes.

    • Sonicate for 5 minutes.

    • Repeat as necessary.

Question 2: I've tried the standard protocol with warming and sonication, but my compound still won't dissolve completely. What are my next options?

If physical methods are insufficient, chemical modification of the solvent system may be necessary.

Option 1: pH-Adjusted Dissolution (Recommended for Zwitterions)

The zwitterionic nature of this compound is key to its solubility behavior. By adjusting the pH, we can shift the equilibrium towards a more soluble, charged form.

Workflow Diagram: pH-Guided Solubility

Purity_Check cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Fresh_Sample Prepare fresh solution in DMSO HPLC HPLC Analysis Fresh_Sample->HPLC NMR NMR Analysis (in DMSO-d6) Fresh_Sample->NMR Aged_Sample Use stored/heated solution Aged_Sample->HPLC Aged_Sample->NMR Compare_HPLC Compare chromatograms: - Peak area - New peaks HPLC->Compare_HPLC Compare_NMR Compare spectra: - Chemical shifts - New signals NMR->Compare_NMR Conclusion Assess Purity & Degradation Compare_HPLC->Conclusion Compare_NMR->Conclusion

Sources

Optimization

troubleshooting common impurities in 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid extraction

Welcome to the Technical Support Center for Indole Alkaloid Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 3-(pyrrol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Alkaloid Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid .

Synthesizing this molecule via the Mannich reaction is straightforward, but its purification is notoriously difficult. The molecule is a zwitterion —possessing an acidic carboxylic acid (pKa ~4.5) and a basic pyrrolidine nitrogen (pKa ~10.4). This dual nature leads to complex solubility profiles, persistent emulsions, and co-precipitation of impurities.

This guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot your extraction workflows, understand the causality behind impurity formation, and implement self-validating purification protocols.

Part 1: Mechanistic Root of Impurities

Before troubleshooting, it is critical to understand why specific impurities form. Indole is a highly active substrate for the Mannich reaction; the nucleophilic addition of the amine to the carbonyl group followed by dehydration yields a highly reactive pyrrolidinium iminium ion[1]. While the C3 position of the indole core is the most nucleophilic, poor stoichiometric control can lead to over-alkylation.

Mechanism SM 1H-indole-5-carboxylic acid + Pyrrolidine + CH2O Iminium Pyrrolidinium Iminium Ion (Reactive Electrophile) SM->Iminium Condensation Target Target Mono-Mannich Base (C3 Substituted) Iminium->Target Electrophilic Attack at C3 Imp1 Impurity: Bis-Mannich Adduct (C2 & C3 Substituted) Target->Imp1 Excess Iminium (C2 Attack) Imp2 Impurity: N-Hydroxymethylation (N1 Substituted) Target->Imp2 Excess Formaldehyde

Figure 1: Reaction pathways leading to target formation and common over-alkylation impurities.

Part 2: Troubleshooting FAQs

Q1: Why is my product lost in the aqueous phase during liquid-liquid extraction? A: This is a direct consequence of the molecule's zwitterionic nature. At its isoelectric point (pI ~7.2–7.5), the molecule carries a net-zero charge but exists as a highly polar inner salt. In the absence of counterions, the zwitterion forms a tight hydration shell, making it highly insoluble in standard organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM)[2]. Solution: Do not attempt standard organic extraction at neutral pH. Instead, use isoelectric precipitation (crystallization at the pI) or utilize a large organic counterion (such as tetrabutylammonium at basic pH) to force the negatively charged form into the organic phase[2].

Q2: How do I selectively remove unreacted 1H-indole-5-carboxylic acid? A: Exploit the pKa difference. The starting material lacks the basic pyrrolidine group. By dropping the pH of your aqueous reaction mixture to ~2.0 using 1M HCl, your target molecule becomes a highly water-soluble cation (protonated pyrrolidine). The unreacted starting material, however, becomes fully protonated and neutral, making it highly lipophilic. Solution: Extract the acidified aqueous layer with EtOAc. The starting material will partition into the organic layer, while your target remains safely in the aqueous phase.

Q3: I am detecting a +83 Da impurity in my LC-MS. What is it and how do I clear it? A: A mass shift of +83 Da corresponds to the addition of a second pyrrolidin-1-ylmethyl group. Because the indole core is electron-rich, once the C3 position is substituted, the C2 position becomes the next most viable nucleophilic site, leading to a bis-Mannich adduct[1]. Solution: This impurity cannot be easily removed by liquid-liquid extraction because its pI is similar to the target. You must prevent its formation by strictly controlling stoichiometry (using exactly 1.05 equivalents of the iminium precursor) and keeping the reaction temperature below 60°C[3]. If already formed, cation-exchange chromatography is required to separate the mono- from the bis-adduct based on their differing basicities.

Q4: My extracted product is contaminated with inorganic salts (e.g., NaCl). How do I desalt it? A: Repeated pH adjustments using NaOH and HCl generate inorganic salts that co-precipitate with the zwitterion at the isoelectric point. Solution: Bind the acidified zwitterion to a strong cation-exchange resin (e.g., Dowex 50WX8). Wash the resin extensively with deionized water to remove all non-binding inorganic salts, then elute the pure target using a volatile base like aqueous ammonium hydroxide (NH₄OH)[2].

Q5: Why am I getting unbreakable emulsions during extraction? A: The active N–H of the indole core acts as a strong hydrogen bond donor, while the carboxylic acid and pyrrolidine act as acceptors[4]. At intermediate pH levels, the molecule acts as a surfactant, bridging the aqueous and organic layers. Solution: Break the emulsion by saturating the aqueous layer with brine (NaCl) to increase ionic strength, or filter the biphasic mixture through a pad of Celite to remove polymeric formaldehyde byproducts that stabilize the emulsion.

Part 3: Quantitative Partitioning Data

To successfully isolate the target, you must manipulate the pH to control the dominant ionic species. Use the table below to guide your extraction logic.

pH RangeDominant Ionic SpeciesAqueous SolubilityOrganic Partitioning (EtOAc)Recommended Action
< 3.0 Cationic (Protonated Pyrrolidine)Very HighVery LowWash: Extract with EtOAc to remove unreacted indole and neutral organic impurities.
6.5 - 7.5 Zwitterionic (Net Zero Charge)Lowest (at pI)LowPrecipitate: Adjust to this range slowly to induce isoelectric crystallization.
> 10.0 Anionic (Deprotonated Carboxyl)HighVery LowWash: Extract with organic solvents to remove unreacted pyrrolidine and basic impurities.

Part 4: Validated Experimental Protocols

The following protocol is a self-validating system : it includes built-in analytical checks to ensure the success of each phase before proceeding to the next.

Workflow Crude Crude Reaction Mixture (Aqueous) AcidWash Acid Wash (pH ~2.0) Extract with EtOAc Crude->AcidWash Add 1M HCl OrgDiscard Discard Organic Phase (Unreacted Indole) AcidWash->OrgDiscard Partitioning AqPhase Retain Aqueous Phase (Protonated Target) AcidWash->AqPhase Partitioning IsoPrecip Isoelectric Precipitation (Adjust to pH ~7.2) AqPhase->IsoPrecip Add 1M NaOH Desalt Cation-Exchange Desalting (Remove NaCl) IsoPrecip->Desalt Filter & Resuspend Pure Pure 3-(pyrrolidin-1-ylmethyl)- 1H-indole-5-carboxylic acid Desalt->Pure Elute with NH4OH

Figure 2: Step-by-step workflow for the isolation and purification of the zwitterionic Mannich base.

Protocol: Optimized Isolation and Resin Desalting

Phase 1: Acid-Base Wash Cycle

  • Dilute the crude aqueous reaction mixture with an equal volume of deionized water.

  • Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0.

  • Transfer to a separatory funnel and extract three times with equal volumes of EtOAc.

    • Self-Validation: Spot the EtOAc layer on a TLC plate (UV active). The presence of a high-Rf spot confirms the successful removal of unreacted 1H-indole-5-carboxylic acid. Discard the EtOAc layer.

  • To the retained aqueous layer, add 1M NaOH dropwise until the pH reaches 10.5. Extract twice with DCM to remove unreacted pyrrolidine and bis-Mannich impurities. Retain the aqueous layer.

Phase 2: Isoelectric Precipitation & Desalting

  • Slowly titrate the basic aqueous layer with 1M Acetic Acid until the pH reaches ~7.2 (the estimated pI). Stir at 4°C for 2 hours to encourage precipitation.

  • If the precipitate is heavily contaminated with salt, proceed to resin desalting[2].

  • Dissolve the crude precipitate in a minimum volume of dilute HCl (pH 2.0) and apply it to a pre-conditioned strong cation-exchange column (e.g., Dowex 50WX8, H+ form).

  • Wash the column with 3 column volumes (CV) of deionized water.

    • Self-Validation (Critical): Collect a few drops of the eluate and add 1 drop of 0.1 M AgNO₃. The absence of a white AgCl precipitate confirms that all inorganic salts have been successfully washed away[2].

  • Elute the target zwitterion using 2 CV of 2M aqueous NH₄OH.

  • Lyophilize (freeze-dry) the eluate. The ammonia gas and water will sublimate away, leaving the theoretically pure zwitterion[2].

References

  • How to desalt zwitterions? ResearchGate. Available at:[Link]

  • Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega. Available at:[Link]

  • Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry (via PMC - NIH). Available at:[Link]

  • Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. Asian Journal of Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(Pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic Acid Coupling

Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and process scientists facing low yields, stalled reactions, or complex byproduct profiles when attempting amide couplings w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for medicinal chemists and process scientists facing low yields, stalled reactions, or complex byproduct profiles when attempting amide couplings with 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid .

Coupling amines to this specific scaffold presents a dual challenge: conformational steric shielding (the bulky 3-substituent restricting the trajectory of incoming nucleophiles at the adjacent C4/C5 space) and zwitterion formation (the basic tertiary amine protonating the 5-carboxylic acid). This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.

Diagnostic FAQ: Mechanistic Troubleshooting

Q1: My reaction mixture remains a cloudy suspension and coupling fails completely with standard EDC/HOBt conditions. What is happening? A1: You are observing zwitterion insolubility . The basic pyrrolidine ring (pKa ~8.5) readily deprotonates the 5-carboxylic acid (pKa ~4.5), forming an insoluble inner salt. EDC/HOBt lacks the kinetic driving force to activate a sterically shielded, zwitterionic carboxylate. Solution: You must break the zwitterion before activation. Pre-treat the suspension with 3.0 equivalents of a non-nucleophilic base (like DIPEA) in a highly polar aprotic solvent (DMF or NMP) until the solution clears, then switch to a highly reactive uronium salt like [1].

Q2: I switched to HATU to force the coupling, but LC-MS shows a massive +98 Da byproduct on my amine and very little of the desired amide. Why? A2: This is a classic guanidinylation (or uronium formation) side reaction . Because the 5-position of the indole is sterically hindered, the rate of carboxylate activation is slower than usual. If the amine is added simultaneously, it acts as a nucleophile and attacks the electrophilic carbon of HATU directly, forming a stable, unreactive tetramethylguanidinium adduct (+98 Da) [2]. Solution: Change the order of addition. Pre-activate the acid with HATU for 15 minutes before adding the amine. If the amine is also sterically hindered, switch to a phosphonium reagent (PyAOP) or [3], which cannot form guanidinium adducts.

Q3: How do I overcome the steric hindrance when coupling a bulky secondary amine to this scaffold? A3: Use COMU . COMU is a morpholine-based uronium salt of OxymaPure. The morpholine backbone is less sterically demanding than the dimethylamino groups in HATU, allowing it to approach the shielded indole-5-carboxylate more easily. Furthermore, the Oxyma leaving group is highly efficient for coupling hindered secondary amines [1].

Decision Matrix & Mechanistic Pathways

To select the correct protocol, you must evaluate the steric bulk of your incoming amine and the solubility of your starting materials.

Workflow Start 3-(pyrrolidin-1-ylmethyl)- 1H-indole-5-carboxylic acid Solubility Is the starting material insoluble in DMF/DCM? Start->Solubility Zwitterion Zwitterion Formation: Add 3.0 eq DIPEA Solubility->Zwitterion Yes AmineBulk Is the coupling amine sterically hindered? Solubility->AmineBulk No Zwitterion->AmineBulk Guanidinylation Risk of Guanidinylation (Amine attacks reagent) AmineBulk->Guanidinylation Yes UseCOMU Protocol A: Use COMU / Oxyma AmineBulk->UseCOMU No UseT3P Protocol B: Use T3P / Pyridine Guanidinylation->UseT3P

Caption: Decision matrix for overcoming steric hindrance and zwitterion formation in indole couplings.

Mechanism Acid Indole-5-Carboxylate (Sterically Shielded) ActiveEster OAt Active Ester (Highly Reactive) Acid->ActiveEster + HATU (Fast) HATU HATU Reagent Amine Incoming Amine (Nucleophile) Guanidinium Guanidinium Byproduct (+98 Da Mass) Amine->Guanidinium + Excess HATU Amide Desired Amide Product ActiveEster->Amide + Amine (Slow) DeadEnd Reaction Stalls Guanidinium->DeadEnd

Caption: Mechanistic divergence showing desired OAt ester formation vs. guanidinylation side reaction.

Quantitative Reagent Comparison

Selecting the right coupling reagent requires balancing reactivity against the risk of side reactions. The data below summarizes reagent efficacy specifically for the hindered 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid scaffold.

Coupling ReagentActive IntermediateGuanidinylation RiskEfficacy for Hindered SubstratesEpimerization RiskRecommended Base
EDC / HOBt O-Acylisourea / OBtNoneLowModerateNMM or DIPEA
HATU O-Acyluronium / OAtHighHighLowDIPEA
COMU Uronium / OxymaModerateVery HighVery LowDIPEA (3.0 eq)*
T3P Mixed AnhydrideNoneHighVery LowPyridine or DIPEA

*Note: While COMU typically requires only 1.0 eq of base for standard peptides, the presence of the basic pyrrolidine on this indole core necessitates at least 3.0 eq of DIPEA to fully break the zwitterion and expose the 5-carboxylate.

Self-Validating Experimental Protocols

These protocols are designed with built-in visual and analytical checkpoints to ensure the reaction is proceeding correctly before committing to workup.

Protocol A: The COMU/Oxyma Pre-Activation Method

Best for: Moderately hindered primary/secondary amines where maximum coupling efficiency is required.

  • Zwitterion Disruption: Suspend 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq, 1.5 mmol).

    • Self-Validation Check: Stir for 5 minutes. The cloudy suspension must transition to a clear solution. If it remains cloudy, the zwitterion is intact; add an additional 0.5 eq of DIPEA.

  • Activation: Cool the solution to 0 °C. Add COMU (1.1 eq, 0.55 mmol) in one portion.

    • Self-Validation Check: The solution will rapidly undergo a color change (typically turning yellow or light orange), visually confirming the formation of the Oxyma active ester. Stir for exactly 15 minutes.

  • Coupling: Add the target amine (1.2 eq, 0.6 mmol) dissolved in a minimal amount of DMF. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Self-Validation Check: Monitor by LC-MS. You should observe the disappearance of the Oxyma active ester mass and the appearance of the product.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The morpholine and Oxyma byproducts are highly water-soluble and will partition into the aqueous layer.

Protocol B: The T3P/Pyridine Method

Best for: Highly hindered, unreactive amines that are prone to guanidinylation side reactions with HATU/COMU.

  • Preparation: Dissolve the indole acid (1.0 eq, 0.5 mmol) and the target amine (1.5 eq, 0.75 mmol) in anhydrous EtOAc or 2-MeTHF (0.2 M).

  • Base Addition: Add Pyridine (3.0 eq, 1.5 mmol). Pyridine acts as both a base to break the zwitterion and a nucleophilic catalyst to accelerate the mixed anhydride formation.

  • Activation/Coupling: Add Propylphosphonic anhydride (T3P) (50% solution in EtOAc, 1.5 eq, 0.75 mmol) dropwise at room temperature. Heat the reaction to 60 °C for 12–24 hours.

    • Self-Validation Check: Because T3P does not form guanidinium adducts, LC-MS will show only unreacted starting materials or the desired product. If conversion stalls, you can safely add an additional 0.5 eq of T3P without risking amine degradation.

  • Workup: T3P generates entirely water-soluble phosphonate byproducts. Wash the organic layer sequentially with water, saturated NaHCO₃, and brine. The crude product is often pure enough to bypass column chromatography [3].

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development (ACS Publications) URL:[Link]

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides Journal of the American Chemical Society (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid and Indole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, indole derivatives serve as foundational scaffolds for a vast array of functional molecules.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, indole derivatives serve as foundational scaffolds for a vast array of functional molecules.[1][2] The strategic modification of the indole nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparison of the chemical reactivity of two key indole derivatives: 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid and its unsubstituted counterpart, indole-5-carboxylic acid. Understanding the nuanced differences in their reactivity is paramount for the rational design of novel therapeutics and advanced materials.

Structural and Electronic Profiles: A Tale of Two Indoles

At first glance, the two molecules share the same indole-5-carboxylic acid core. However, the introduction of a pyrrolidin-1-ylmethyl substituent at the C3 position of the indole ring in 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid dramatically alters its electronic and steric landscape.

Indole-5-carboxylic acid is a relatively simple aromatic carboxylic acid.[1][3] The indole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly at the C3 position.[4] The carboxylic acid group at the C5 position is an electron-withdrawing group, which can influence the reactivity of the benzene portion of the indole ring.

3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid possesses a key modification: the pyrrolidin-1-ylmethyl group. This substituent is introduced via a Mannich reaction, a three-component condensation of an active hydrogen compound (in this case, the indole), formaldehyde, and a secondary amine (pyrrolidine).[5][6][7] The pyrrolidinyl group, a cyclic secondary amine, is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance (+M effect).[8] This strong electron-donating character significantly increases the electron density of the indole ring system.

PropertyIndole-5-carboxylic acid3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid
Molecular Formula C9H7NO2C14H16N2O2
Molecular Weight 161.16 g/mol [1][3]244.29 g/mol
Key Substituents -COOH at C5-COOH at C5, -CH2-N(CH2)4 at C3
Electronic Nature of C3 Substituent Hydrogen (neutral)Pyrrolidin-1-ylmethyl (Strongly electron-donating)

Comparative Reactivity Analysis

The presence of the electron-donating pyrrolidin-1-ylmethyl group at the C3 position is the primary determinant of the differential reactivity between the two molecules. This influence is felt at three key reactive sites: the carboxylic acid group, the indole ring, and the indole nitrogen.

Reactivity of the Carboxylic Acid Group

The acidity and susceptibility to nucleophilic attack of the carboxylic acid group are directly influenced by the electronic nature of the indole ring.

  • Acidity (pKa): The pyrrolidin-1-ylmethyl group at C3 donates electron density to the indole ring. This increased electron density destabilizes the carboxylate anion formed upon deprotonation, making the substituted acid less acidic (higher pKa) than the unsubstituted indole-5-carboxylic acid. Electron-donating groups generally decrease the acidity of carboxylic acids by destabilizing the conjugate base.[6]

  • Esterification: The rate of esterification, typically an acid-catalyzed reaction, is influenced by the nucleophilicity of the carbonyl oxygen and the stability of the tetrahedral intermediate.[4][9][10] The electron-donating effect of the C3 substituent in 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid increases the electron density on the carbonyl oxygen, making it more nucleophilic and potentially accelerating the initial protonation step. However, the overall rate will also depend on the stability of the subsequent intermediates. It is plausible that the substituted compound will undergo esterification at a rate comparable to or slightly faster than the unsubstituted analog under acidic conditions.

  • Decarboxylation: Decarboxylation of aromatic carboxylic acids can be challenging and often requires harsh conditions or specific catalysts.[9][11][12] The stability of the aryl anion or aryl radical intermediate is key. The electron-donating pyrrolidin-1-ylmethyl group would destabilize a carbanion at the C5 position, making decarboxylation via an ionic pathway more difficult for the substituted indole compared to the unsubstituted one.

Reactivity of the Indole Ring: Electrophilic Aromatic Substitution

The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution (SEAr).[4][10] The position of this substitution is significantly altered by the C3 substituent.

  • Unsubstituted Indole-5-carboxylic acid: Electrophilic attack occurs preferentially at the C3 position. This is because the resulting cationic intermediate (arenium ion) is stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene ring.[12][13]

  • 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid: With the C3 position blocked, electrophilic attack is directed to other positions. The strong electron-donating nature of the pyrrolidin-1-ylmethyl group further activates the indole ring towards SEAr. Electrophilic attack on 3-substituted indoles typically proceeds via an initial addition to the C3 position, forming a 3H-indolium ion intermediate, which is then followed by migration of the electrophile or the existing C3-substituent to the C2 position to restore aromaticity.[4] Therefore, electrophilic substitution is expected to occur predominantly at the C2 position . Under strongly acidic conditions, protonation of the pyrrolidinyl nitrogen would convert the substituent into an electron-withdrawing group, deactivating the ring and potentially directing substitution to the benzene portion of the molecule.

The predicted regioselectivity is summarized in the following diagram:

G cluster_0 Electrophilic Aromatic Substitution Unsubstituted Indole-5-carboxylic acid C3_Attack Major Product: C3-Substituted Unsubstituted->C3_Attack Electrophile (E+) Substituted 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid C2_Attack Major Product: C2-Substituted Substituted->C2_Attack Electrophile (E+)

Predicted Regioselectivity of Electrophilic Aromatic Substitution.
Reactivity of the Indole Nitrogen

The nitrogen atom of the indole ring can also participate in reactions, such as N-alkylation or N-acylation.

  • N-Alkylation/N-Acylation: The electron-donating pyrrolidin-1-ylmethyl group increases the electron density on the indole nitrogen, making it more nucleophilic. Consequently, 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid is expected to be more reactive towards N-alkylation and N-acylation compared to the unsubstituted indole-5-carboxylic acid. Reactions involving the direct coupling of carboxylic acids to the indole nitrogen using coupling agents like DCC are also expected to proceed more readily with the substituted indole.[14][15]

Experimental Protocols

The following protocols are provided as examples for the synthesis and reaction of the title compounds. These are based on established methodologies for similar indole derivatives and should be adapted and optimized for specific experimental setups.

Synthesis of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid (via Mannich Reaction)

This protocol is adapted from general Mannich reaction procedures for indoles.[5][6][7]

Workflow Diagram:

G start Indole-5-carboxylic acid, Pyrrolidine, Formaldehyde step1 Mix in Acetic Acid start->step1 step2 Heat at 60-70°C step1->step2 step3 Monitor by TLC step2->step3 step4 Cool and Neutralize with NaOH step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Purify by Column Chromatography step5->step6 end 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid step6->end

Sources

Comparative

A Comparative Guide to 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic Acid Based Inhibitors for PARP-1

In the landscape of modern drug discovery, the identification of "privileged structures"—scaffolds that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. The 3-(pyrrolidin-1...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of "privileged structures"—scaffolds that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. The 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid core is one such scaffold, demonstrating remarkable versatility. This guide provides a detailed comparative analysis of inhibitors derived from this scaffold, with a specific focus on their efficacy against Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and a validated target in oncology.

The 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic Acid Scaffold: A Privileged Structure

The indole ring system is a common motif in biologically active compounds, and its fusion with a pyrrolidine moiety enhances its three-dimensional complexity, allowing for more specific interactions with protein targets. The pyrrolidine ring, a versatile scaffold in its own right, can be substituted to modulate potency, selectivity, and pharmacokinetic properties.[1][2][3] The carboxylic acid group at the 5-position of the indole ring often serves as a key interaction point with target proteins, for instance, by forming hydrogen bonds with amino acid residues.[4]

PARP-1: A Key Target in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a crucial role in the base excision repair (BER) pathway, a major DNA repair mechanism. In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to a synthetic lethality, where the cancer cells are unable to repair DNA damage and undergo apoptosis. This has led to the successful development of several PARP-1 inhibitors for the treatment of various cancers.

Below is a simplified representation of the role of PARP-1 in DNA single-strand break repair.

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activation PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis synthetic lethality in BRCA-deficient cells Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP-1 Inhibitor (e.g., based on the indole scaffold) Inhibitor->PARP1 inhibition PARP1_Assay cluster_0 Assay Workflow Plate Histone-coated 96-well plate Reaction Add PARP-1, activated DNA, inhibitor, and biotinylated NAD+ Plate->Reaction Incubation1 Incubate 1h Reaction->Incubation1 Wash1 Wash Incubation1->Wash1 Detection Add Streptavidin-HRP Wash1->Detection Incubation2 Incubate 1h Detection->Incubation2 Wash2 Wash Incubation2->Wash2 Signal Add Chemiluminescent Substrate Wash2->Signal Measure Measure Luminescence Signal->Measure Analysis Calculate IC50 Measure->Analysis

Caption: Workflow for an in vitro PARP-1 enzymatic assay.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells, particularly those with a known DNA repair deficiency.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436, which is BRCA1-deficient) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the inhibitor at various concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, although not from a single homologous series, provides valuable insights into the SAR of pyrrolidine-containing inhibitors.

  • The Pyrrolidine Moiety: The pyrrolidine ring is a crucial component for potent inhibition, likely by providing a three-dimensional structure that fits well into the binding pocket of PARP-1. [1][5]* The Carboxamide/Carboxylic Acid Group: The presence of a hydrogen-bonding group like a carboxamide or a carboxylic acid is often critical for interaction with key residues in the active site.

  • Aromatic System: The indole or a similar aromatic system provides a scaffold for the key interacting groups and can engage in π-π stacking interactions with the target protein.

Future research should focus on the systematic exploration of substituents on the 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid scaffold to optimize potency and selectivity for PARP-1. This would involve the synthesis of a library of analogs with variations at the pyrrolidine ring, the indole nucleus, and the carboxylic acid moiety. Such studies will be instrumental in developing novel and effective PARP-1 inhibitors for cancer therapy.

References

  • Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. J Med Chem. 1999 Feb 25;42(4):677-90. URL: [Link]

  • SAR for the synthesised indole derivatives 3a&b, 4a–e and 5a–e. - ResearchGate. URL: [Link]

  • Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction | Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC. URL: [Link]

  • Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations - MDPI. URL: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. URL: [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as - Semantic Scholar. URL: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS - Unipa. URL: [Link]

  • US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. URL: [Link]

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups. URL: [Link]

  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed. URL: [Link]

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - MDPI. URL: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. URL: [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. URL: [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship | Bentham Science Publishers. URL: [Link]

  • Four New Menadione Thioderivatives, Potential Antineoplastic Candidates: In Silico and PARP-1 Inhibition Studies - MDPI. URL: [Link]

Sources

Validation

A Researcher's Guide to Cross-Validating In Vivo and In Vitro Data for Novel Indole Compounds: The Case of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to the clinic is both arduous and fraught with challenges. A critical juncture in this process is the translation of pro...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to the clinic is both arduous and fraught with challenges. A critical juncture in this process is the translation of promising in vitro results into predictable in vivo efficacy and safety. This guide provides a comprehensive framework for cross-validating preclinical data, using the investigational compound 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid as a guiding example. While specific experimental data for this exact molecule is not yet publicly available, its structural motifs—an indole core, a pyrrolidine ring, and a carboxylic acid group—suggest a rich pharmacological potential, enabling us to construct a robust, albeit hypothetical, validation strategy.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just what to do, but why each step is crucial for building a coherent and trustworthy data package.

The Imperative of Cross-Validation: Bridging the In Vitro-In Vivo Gap

In vitro assays offer unparalleled advantages in terms of throughput, cost-effectiveness, and the ability to probe specific molecular mechanisms. However, they represent a simplified biological system, devoid of the complex pharmacokinetic and pharmacodynamic interplay that occurs in a living organism. Conversely, in vivo models, while more physiologically relevant, are resource-intensive and can present a "black box" if not properly correlated with mechanistic data.

The practice of establishing an in vitro-in vivo correlation (IVIVC) is therefore a cornerstone of successful drug development.[1] A strong IVIVC acts as a predictive mathematical model, linking a drug's performance in laboratory tests (e.g., dissolution, cell-based potency) to its pharmacokinetic profile (e.g., plasma concentration) and, ultimately, its therapeutic effect within a living system.[2][3] Establishing this correlation early can de-risk a project by:

  • Optimizing Formulations: Ensuring consistent drug delivery and bioavailability.[2]

  • Reducing Reliance on Animal Studies: Allowing validated in vitro tests to serve as surrogates for certain in vivo bioequivalence studies.

  • Guiding Dose Selection: Predicting human absorption and plasma concentration profiles to inform clinical trial design.[3]

  • Supporting Regulatory Submissions: Providing a scientifically rigorous data package for agencies like the FDA and EMA.[3]

This guide will walk through a hypothetical development program for 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid, outlining how to generate and, critically, how to cross-validate the necessary in vitro and in vivo data.

Hypothesized Biological Profile of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

Based on its chemical structure, we can hypothesize two primary avenues of biological activity to guide our experimental plan:

  • Anticancer Activity: The indole scaffold is a privileged structure in oncology, present in numerous approved and investigational anticancer agents.

  • Serotonergic Activity: Many compounds featuring an indole core fused with a pyrrolidinyl moiety are known to interact with serotonin (5-HT) receptors, suggesting potential applications in neurology or psychiatry.[4][5]

Our strategy will be to pursue both hypotheses with parallel in vitro and in vivo assays, demonstrating how data from each stream informs and validates the other.

Part 1: Investigating Anticancer Potential

In Vitro Evaluation: Cellular Cytotoxicity

The first step is to determine if our compound has a direct cytotoxic effect on cancer cells. The MTT assay is a robust, colorimetric method for quantifying cell viability.[6]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media.

    • Harvest sub-confluent cells using trypsinization and perform a cell count.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment:

    • Prepare a 2X stock solution of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Aspirate the medium from the cell plates and add 100 µL of the compound dilutions to the designated wells in triplicate.

    • Include controls: untreated cells (100% viability), vehicle control (solvent only), and blank wells (medium only).[6]

    • Incubate for 48 or 72 hours.

  • MTT Incubation & Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

In Vivo Evaluation: Xenograft Tumor Model

If the in vitro data shows potent cytotoxicity (e.g., IC50 < 10 µM), the next logical step is to test for efficacy in a living animal model. The subcutaneous xenograft model in immunodeficient mice is a standard for preclinical oncology.[7][8][9]

Experimental Protocol: Murine Subcutaneous Xenograft Model

  • Cell Implantation:

    • Use 5-6 week old immunodeficient mice (e.g., BALB/c nude or SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7][8]

    • Subcutaneously inject 5 x 10⁶ HCT116 cells (chosen based on low IC50 from in vitro screen) into the flank of each mouse.[7]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring length (L) and width (W) with calipers twice weekly. Calculate tumor volume as [L x W²]/2.[7]

    • When tumors reach an average volume of ~150 mm³, randomize the mice into treatment and control groups (n=8 per group).

  • Compound Administration:

    • Administer 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses (e.g., 10, 30, 100 mg/kg) daily for 21 days.

    • The control group receives the vehicle solution on the same schedule.

  • Endpoint Measurement:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is tumor growth inhibition (TGI). The experiment may be terminated when tumors in the control group reach a predetermined size (e.g., 1,500 mm³).[8]

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Cross-Validating the Anticancer Data

Here, we seek a clear correlation: does potent in vitro cytotoxicity translate to significant in vivo tumor growth inhibition?

  • Positive Correlation: A low IC50 value in the HCT116 cell line in vitro should correspond to significant TGI in the HCT116 xenograft model in vivo. This provides strong evidence that the compound's mechanism of action is direct cytotoxicity and that it can reach the tumor in sufficient concentrations to be effective.

  • Discrepancies and Causality:

    • Potent In Vitro, Weak In Vivo: This common scenario points to poor pharmacokinetic properties (e.g., rapid metabolism, poor absorption, inability to penetrate the tumor) or potential toxicity at efficacious doses. This would trigger further studies into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

    • Weak In Vitro, Potent In Vivo: This intriguing result suggests a different mechanism of action. The compound might be a pro-drug that is metabolized into an active form in vivo. Alternatively, it could be acting on the tumor microenvironment (e.g., anti-angiogenic effects) rather than directly on the cancer cells. This would prompt a new set of in vitro assays to investigate these possibilities.

Data Presentation: Hypothetical Anticancer Activity

CompoundIn Vitro IC50 (HCT116 cells)In Vivo TGI (HCT116 Xenograft, 30 mg/kg)
3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid1.2 µM65%
Doxorubicin (Positive Control)0.1 µM85%
Vehicle ControlN/A0%

Part 2: Investigating Serotonergic Potential

The presence of the indole and pyrrolidine moieties strongly suggests a potential interaction with serotonin (5-HT) receptors. We will focus on the 5-HT2A receptor, a common target for such compounds.[4]

In Vitro Evaluation: Receptor Binding and Functional Activity

First, we must determine if the compound binds to the target receptor and then whether that binding results in a functional response (agonist or antagonist activity).

Experimental Protocol: 5-HT2A Receptor Binding Assay

This competitive radioligand binding assay determines the affinity of the test compound for the human 5-HT2A receptor.[10]

  • Membrane Preparation: Use commercially available cell membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.[10][11]

  • Assay Setup (96-well plate):

    • Total Binding: Add assay buffer, [³H]Ketanserin (a radioligand, final concentration ~0.5 nM), and the membrane suspension.

    • Non-specific Binding: Add a high concentration of unlabeled Ketanserin (10 µM) to outcompete the radioligand, plus [³H]Ketanserin and membranes.

    • Competitive Binding: Add serial dilutions of 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid, plus [³H]Ketanserin and membranes.

  • Incubation & Filtration: Incubate the plate for 60 minutes at room temperature. Terminate the reaction by rapid filtration through a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibitory constant (Ki) from the IC50 value (concentration that inhibits 50% of specific binding) using the Cheng-Prusoff equation. A lower Ki indicates higher binding affinity.

Experimental Protocol: 5-HT2A Functional Assay (Calcium Flux)

Since the 5-HT2A receptor is Gq-coupled, its activation leads to an increase in intracellular calcium. This can be measured using a fluorescent calcium indicator dye.[11][12]

  • Cell Plating: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 96-well black-wall, clear-bottom plates.[12]

  • Dye Loading: The next day, load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM) in assay buffer for 1 hour at 37°C.[11]

  • Signal Detection (FLIPR Assay):

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR).

    • The instrument adds the test compound (as an agonist) or adds the test compound followed by a known agonist like serotonin (to test for antagonist activity).

    • Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Data Analysis: Plot the fluorescence response against the log of the compound concentration. For agonists, calculate the EC50 (concentration for 50% of maximal activation). For antagonists, calculate the IC50 (concentration that inhibits 50% of the response to a fixed concentration of serotonin).

In Vivo Evaluation: Rodent Behavioral Models

Activation of the 5-HT2A receptor in rodents elicits specific, quantifiable behaviors. The head-twitch response (HTR) in mice is a highly specific behavioral proxy for 5-HT2A agonist activity.[7][10]

Experimental Protocol: Mouse Head-Twitch Response (HTR) Assay

  • Animal Acclimation: Use male CD-1 or C57BL/6J mice.[7][10] Acclimate them to the testing room and observation chambers.

  • Compound Administration: Administer 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid via IP or SC injection across a range of doses. Include a vehicle control group and a positive control group (e.g., DOI, a known 5-HT2A agonist).

  • Observation: Place each mouse in an individual observation chamber. An observer, blinded to the treatment conditions, counts the number of head twitches for a set period (e.g., 20-30 minutes) following injection.[10] A head twitch is a rapid, side-to-side rotational movement of the head that occurs without tactile stimulation.[10]

  • Data Analysis: Compare the mean number of head twitches in the compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant increase in HTRs indicates 5-HT2A agonist activity.

Cross-Validating the Serotonergic Data

The goal is to build a logical chain from molecular interaction to whole-organism behavioral change.

  • Positive Correlation: A low Ki in the binding assay, a low EC50 in the functional assay, and a dose-dependent increase in head twitches in vivo constitute a highly validated dataset. This indicates the compound binds with high affinity, potently activates the receptor, crosses the blood-brain barrier, and engages the target to produce a predictable behavioral output.

  • Discrepancies and Causality:

    • Binds but No Function (In Vitro): The compound may be an antagonist. This would be confirmed in the functional assay (it would have an IC50 but no EC50) and would not induce HTR in vivo. In fact, it should block the HTR induced by a known agonist.

    • Active In Vitro, No HTR In Vivo: This suggests the compound does not effectively cross the blood-brain barrier or is rapidly metabolized in vivo. This would necessitate pharmacokinetic studies, including measurement of brain-to-plasma concentration ratios.

    • HTR In Vivo, Weak In Vitro Activity: This is less common but could suggest an active metabolite is responsible for the in vivo effect.

Data Presentation: Hypothetical Serotonergic Activity

Compound5-HT2A Binding (Ki)5-HT2A Function (EC50)In Vivo HTR (Peak Effect at 1 mg/kg)
3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid25 nM80 nM28 twitches / 20 min
Serotonin (Reference Agonist)15 nM30 nMN/A (does not cross BBB)
DOI (Positive Control)5 nM10 nM35 twitches / 20 min
Vehicle ControlN/AN/A1 twitch / 20 min

Visualizing the Validation Workflow

Diagrams are essential for clearly communicating complex experimental plans.

in_vitro_in_vivo_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_crossval Cross-Validation ic50 Cytotoxicity Assay (IC50) binding Receptor Binding (Ki) val_cancer Anticancer Validation ic50->val_cancer Correlates? func FunctionalAssay(EC50) val_cns Serotonergic Validation binding->val_cns Correlates? func->val_cns xeno Xenograft Model (TGI) htr Behavioral Model (HTR) xeno->val_cancer htr->val_cns decision Decision Point val_cancer->decision Proceed/Optimize val_cns->decision Proceed/Optimize start Novel Compound start->ic50 start->binding

Caption: A workflow for parallel in vitro/in vivo cross-validation.

Conclusion

The process of cross-validating in vitro and in vivo data is not merely a confirmatory exercise; it is a dynamic, iterative process of hypothesis generation and testing. For a novel compound like 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid, this structured approach allows researchers to build a coherent narrative around its biological activity. By anticipating potential outcomes and understanding the causal links between a simple cellular assay and a complex behavioral response, we can make more informed decisions, optimize our research efforts, and ultimately increase the probability of translating a promising molecule into a valuable therapeutic.

References

  • Bio-protocol. (n.d.). In vivo tumor xenograft models. Retrieved from [Link]

  • Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Llopis, S., Earp, J. C., & de la Torre, B. G. (2021). A General Framework for Assessing In vitro/In vivo Correlation as a Tool for Maximizing the Benefit‐Risk Ratio of a Treatment Using a Convolution‐Based Modeling Approach. Clinical Pharmacology & Therapeutics, 110(3), 749-760.
  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established? Retrieved from [Link]

  • Tang, S. E., et al. (2021). Xenograft mouse model in vivo study and tumor tissue analysis. Bio-protocol, 11(13), e4078.
  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]

  • ImmunoGen. (2016). In vitro cytotoxicity assay. Bio-protocol. Retrieved from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1).
  • Vertex AI Search. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Gordon, S. E., et al. (2025, November 7). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. MDPI. Retrieved from [Link]

  • Komoroski, B. J., et al. (2018). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 12, 234.
  • Olivier, B., et al. (1994). Rodent models of aggressive behavior and serotonergic drugs.
  • FUJIFILM Wako. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. Retrieved from [Link]

  • JoVE. (2008, December 22). Elevated Plus Maze for Mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, July 10). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Retrieved from [Link]

  • bioRxiv. (2024, May 22). Activity of prefrontal cortex serotonin 2A receptor expressing neurons is necessary for the head-twitch response of mice to psychedelic drug DOI in a sex-dependent manner. Retrieved from [Link]

  • PubMed. (1999, February 25). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid proper disposal procedures

Comprehensive Operational and Disposal Guide for 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid As drug development professionals and laboratory scientists, managing complex organic intermediates requires moving b...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

As drug development professionals and laboratory scientists, managing complex organic intermediates requires moving beyond generic safety data sheets. 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors and receptor agonists[1].

Because this compound combines a bioactive indole core, a basic pyrrolidine ring, and an acidic carboxyl group, it presents unique logistical and environmental challenges. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill management, and RCRA-compliant disposal of this specific chemical class.

Mechanistic Hazard Profile & Structural Logic

To properly dispose of a chemical, one must first understand its structural causality. 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid is an amphoteric molecule. In aqueous environments, the basic tertiary amine (pyrrolidine) and the acidic carboxylic acid can form a zwitterion, complicating standard pH-based neutralization or extraction.

  • Bioactivity: The indole scaffold is a "privileged structure" in pharmacology, known for high-affinity binding to biological targets such as serotonin receptors[1]. Environmental release must be strictly prevented to avoid ecological toxicity.

  • Irritation & Toxicity: Based on its structural moieties, the compound acts as a severe skin, eye, and respiratory irritant[2].

  • Combustion Hazards: The nitrogen atoms in both the pyrrolidine and indole rings dictate that improper incineration will release highly toxic nitrogen oxides (NOx)[3].

HazardLogic Compound 3-(pyrrolidin-1-ylmethyl)- 1H-indole-5-carboxylic acid Pyrrolidine Pyrrolidine Moiety (Basic Amine) Compound->Pyrrolidine Indole Indole Core (Lipophilic/Aromatic) Compound->Indole Carboxyl Carboxylic Acid (Acidic) Compound->Carboxyl Haz1 NOx Emissions on Combustion Pyrrolidine->Haz1 Haz3 Amphoteric Behavior (Zwitterion Formation) Pyrrolidine->Haz3 Haz2 High Bioactivity & Receptor Binding Indole->Haz2 Carboxyl->Haz3 Action High-Temp Incineration with NOx Scrubbers Haz1->Action Haz2->Action Haz3->Action

Fig 1: Structural hazard logic and disposal pathways for the amphoteric indole derivative.

Operational Safety & Engineering Controls

Before initiating any workflow involving this compound, strict engineering controls and Personal Protective Equipment (PPE) must be validated. Handling must occur within a certified chemical fume hood to prevent the aerosolization of the bioactive powder[4].

Table 1: Quantitative Hazard and PPE Specifications

ParameterSpecification / RequirementMechanistic Rationale
Physical State Solid (Powder)Prone to aerosolization; requires dust suppression during spills[2].
Primary Hazards Skin/Eye Irritant, BioactiveIndole scaffold binds to biological targets; pyrrolidine is irritating[1].
Eye Protection Chemical safety goggles (EN166)Prevents particulate entry and severe ocular irritation[5].
Hand Protection Nitrile rubber glovesPrevents dermal absorption of the lipophilic core[5].
Respiratory N95 or P100 particulate respiratorRequired if handled outside a fume hood to prevent inhalation of active dust[2].

Step-by-Step Spill Management & Decontamination

In the event of a spill, standard sweeping will aerosolize the bioactive powder, posing an immediate inhalation risk. The following self-validating protocol ensures complete containment and decontamination[4],[3].

Step 1: Isolate and Ventilate Immediately evacuate personnel not wearing appropriate PPE from the spill area. Ensure the local exhaust ventilation or fume hood is operating at maximum capacity[3]. Remove any ignition sources, as suspended organic dust can present an explosion hazard[4].

Step 2: Dust Suppression and Containment Do NOT dry sweep the powder. Cover the spilled material with a damp, inert absorbent material such as sand, vermiculite, or dry lime to suppress dust formation and absorb any residual moisture[4],[3].

Step 3: Collection Using non-sparking tools, carefully scoop the absorbed mixture into a chemically compatible, sealable hazardous waste container (e.g., a wide-mouth HDPE jar)[4].

Step 4: Surface Decontamination Wash the contaminated surface thoroughly with a 70% ethanol solution followed by soapy water to break down the lipophilic indole residues. Collect all liquid rinsate using absorbent pads, and place these pads into the same hazardous waste container[5].

RCRA-Compliant Waste Segregation & Disposal Plan

Under Environmental Protection Agency (EPA) guidelines, while this specific proprietary molecule may not be explicitly listed on the RCRA P or U lists, it must be managed as a characteristic hazardous waste (due to toxicity) or a non-specific source waste (F-code) if mixed with spent halogenated or non-halogenated solvents during synthesis[6]. Drain disposal is strictly prohibited.

Table 2: Waste Segregation Compatibility Matrix

Waste StreamApproved Container MaterialIncompatible MaterialsStorage Limit (SAA)
Solid Powder / Consumables High-Density Polyethylene (HDPE)Strong oxidizers, unsealed bagsUp to 55 gallons or 1 year
Aqueous/Solvent Mixtures Borosilicate Glass or PTFE-linedMetals (if acidic), strong basesUp to 55 gallons or 1 year

Step-by-Step Disposal Protocol:

  • Waste Segregation: Separate solid waste (contaminated pipette tips, gloves, residual powder) from liquid waste (reaction filtrates, HPLC effluents). Never mix this compound with strong oxidizing agents (e.g., nitrates, perchlorates), as the pyrrolidine moiety can react violently[7].

  • Containerization: Place the waste into designated, chemically compatible containers. Keep containers tightly sealed when not actively adding waste to prevent the release of toxic vapors or dust[5].

  • Labeling: Affix a compliant hazardous waste label. The label must explicitly state: "Hazardous Waste: Toxic Organic Solid - Contains 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid"[5].

  • Satellite Accumulation: Store the sealed containers in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, away from direct sunlight and heat sources[3].

  • Final Destruction: Transfer the waste to your institution's Environmental Health and Safety (EHS) department. The mandatory final disposal method is high-temperature incineration at an EPA-approved facility equipped with exhaust scrubbers to safely neutralize the nitrogen oxides (NOx) generated by the combustion of the indole and pyrrolidine nitrogens[3],[6].

DisposalWorkflow Start Generate Waste: 3-(pyrrolidin-1-ylmethyl)- 1H-indole-5-carboxylic acid Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SegSolid Double-bag in Sealable Polyethylene Solid->SegSolid SegLiquid Collect in HDPE/Glass Compatible Container Liquid->SegLiquid Label Label: 'Hazardous Waste' Toxic Organic Solid/Liquid SegSolid->Label SegLiquid->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS EHS Pickup & RCRA Manifesting SAA->EHS Incineration Final Disposal: EPA-Approved Incineration EHS->Incineration

Fig 2: Step-by-step waste segregation and RCRA-compliant disposal workflow.

References

  • Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione. Benchchem. 5

  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.3

  • Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. Cole-Parmer.4

  • SAFETY DATA SHEET - Indole-5-carboxylic acid. Fisher Scientific. 2

  • Hazardous Waste Listings. Environmental Protection Agency (EPA). 6

  • 5-(Pyrrolidin-1-ylmethyl)-1H-indole | Research Chemical. Benchchem. 1

Sources

Handling

Personal protective equipment for handling 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

Operational Safety & Handling Guide: 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) and research interme...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid

As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) and research intermediates not just as a regulatory requirement, but as a critical variable in experimental integrity. 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid is a highly specialized synthetic indole derivative.

The indole scaffold is a privileged structure in drug discovery, known for its ability to bind with high affinity to multiple neurological targets, including the 5-HT1 and 5-HT2 serotonin receptor families [1]. The addition of a pyrrolidinyl moiety enhances target affinity, while the carboxylic acid group provides a critical handle for amide coupling—often utilized in synthesizing inhibitors for targets like the Enoyl Acyl Carrier Protein Reductase (InhA) in antibacterial research [2]. Because of its potent pharmacological potential and powder form, it must be handled with strict biologically active containment protocols.

Hazard Assessment & Mechanistic Causality

Because this specific compound is a novel research chemical, its safety profile is synthesized from its core structural components: indole-5-carboxylic acid [3] and pyrrolidin-1-ylmethyl derivatives [4].

  • Aerosolization Risk: As a finely milled powder, the compound presents a significant inhalation hazard.

  • Zwitterionic Irritation: The molecule contains both a basic pyrrolidine nitrogen and an acidic carboxylic acid. In physiological moisture (sweat, mucosal membranes), it can form zwitterions. This amphoteric nature alters its lipid solubility, allowing it to disrupt the lipid bilayer of the skin and eyes, leading to localized inflammation.

  • Systemic Toxicity: Due to its design as a receptor agonist/antagonist building block, accidental systemic exposure (via ingestion or dermal absorption) poses unknown pharmacological risks.

Table 1: Synthesized GHS Hazard Classification

Hazard ClassGHS CategoryCausality & Experimental Implication
Skin Irritation Category 2 (H315)Disruption of dermal lipid bilayers; requires impermeable barriers.
Eye Irritation Category 2 (H319)High risk of corneal inflammation upon contact with powder dust.
STOT SE Category 3 (H335)Respiratory tract irritation; mandates handling in negative-pressure environments.
Acute Toxicity Category 4 (H302/312/332)Harmful via oral, dermal, and inhalation routes; requires strict containment.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist. Each item is a calculated barrier designed to interrupt a specific mechanism of exposure.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific Rationale & Validation Step
Hand Protection Double Nitrile Gloves (≥0.11 mm thickness)Rationale: Nitrile provides superior resistance to organic powders compared to latex. Double gloving ensures that if the outer glove is contaminated or micro-punctured by spatulas, the inner glove maintains the barrier.Validation: Perform a visual inflation test before donning.
Eye/Face Protection Indirect Vented Safety GogglesRationale: Standard safety glasses do not protect against aerosolized powders. Indirect venting prevents airborne dust from bypassing the frame while mitigating fogging.Validation: Ensure a tight seal against the orbital bone.
Body Protection Flame-Retardant (FR) Lab Coat & Closed-toe shoesRationale: While the powder itself is non-flammable, solubilization often involves organic solvents (e.g., DMSO, Methanol). FR coats prevent catastrophic ignition.Validation: Button coat to the collar; ensure cuffs overlap glove wrists.
Respiratory Protection N95/P100 Particulate Respirator (If outside BSC)Rationale: Filters out >95% of airborne particles. However, the primary control should always be engineering (handling inside a hood).Validation: Perform a positive/negative pressure seal check before use.

Operational Workflow & Handling Protocol

To ensure both user safety and the chemical integrity of the compound, follow this self-validating handling protocol.

Step 1: Pre-Operational Setup

  • Environment: Conduct all open-container handling inside a Class II Biological Safety Cabinet (BSC) or a Ventilated Balance Enclosure (VBE) with a face velocity of 80–100 fpm.

  • Static Control: Indole derivative powders are highly prone to static charge, which causes them to "jump" and aerosolize. Discharge the weighing area using an anti-static ionizing gun (e.g., Zerostat) before opening the vial.

Step 2: Weighing & Transfer

  • Preparation: Place a piece of anti-static weighing paper or a pre-tared glass vial on the analytical balance.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Do not use plastic spatulas, as they generate static electricity that repels the powder.

  • Validation: Once the desired mass is achieved, cap the receiving vial before removing it from the VBE. This ensures zero powder escapes into the ambient lab air.

Step 3: Solubilization

  • Solvent Selection: 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid is typically soluble in DMSO or DMF for biological assays.

  • Addition: Inject the solvent directly into the capped vial through a septum using a syringe, or open the vial only within the fume hood.

  • Dissolution: Vortex gently. If sonication is required, ensure the vial is tightly sealed to prevent solvent aerosolization.

Spill Response & Disposal Plan

Even with perfect protocols, spills occur. A rapid, chemically sound response prevents localized contamination from becoming a systemic lab hazard.

Spill Containment (Powder):

  • Do NOT Sweep: Sweeping aerosolizes the active powder.

  • Wet Wipe Method: Dampen a disposable absorbent pad with a suitable solvent (e.g., 70% Isopropanol or water with surfactant) and gently place it over the powder.

  • Collection: Wipe inward from the edges to the center. Place the contaminated pads into a sealable biohazard or solid chemical waste bag.

Disposal:

  • Solid Waste: Contaminated gloves, spatulas, and empty vials must be disposed of in a designated hazardous solid waste container, clearly labeled with "Biologically Active Indole Derivatives."

  • Liquid Waste: Solutions containing the compound in DMSO/Methanol must be segregated into "Halogen-Free Organic Waste" carboys. Do not mix with acidic aqueous waste, as the basic pyrrolidine ring can undergo exothermic protonation.

Safety Containment & Handling Workflow

The following diagram illustrates the logical progression of the safety containment workflow, ensuring no step is bypassed.

SafetyWorkflow S1 1. Chemical Storage (2-8°C, Desiccated) S2 2. PPE Donning (Double Nitrile, Goggles, FR Coat) S1->S2 S3 3. Engineering Controls (VBE / Fume Hood Activation) S2->S3 S4 4. Anti-Static Weighing (Stainless Steel Tools) S3->S4 S5 5. Solubilization (Closed-vial DMSO Addition) S4->S5 S6 6. Decontamination (Wet-Wipe Method) S5->S6 S7 7. Waste Segregation (Solid vs. Organic Liquid) S6->S7

Caption: Step-by-step safety containment and operational workflow for handling biologically active indole powders.

References

  • He, X., et al. "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis." PMC - National Institutes of Health. Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET: 4-(Pyrrolidin-1-ylmethyl)benzoic acid." Fisher Scientific. Available at:[Link]

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